3-Formyl-1H-indazole-6-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-formyl-2H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-8-6-2-1-5(9(13)14)3-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRKNZOHAZLZKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619278 | |
| Record name | 3-Formyl-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319474-35-6 | |
| Record name | 3-Formyl-1H-indazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319474-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-formyl-1H-indazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Formyl-1H-indazole-6-carboxylic acid (CAS No. 319474-35-6)
Abstract
This technical guide provides a comprehensive overview of 3-Formyl-1H-indazole-6-carboxylic acid, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. The guide details its chemical and physical properties, provides a plausible, detailed protocol for its synthesis, and offers an in-depth analysis of its characteristic spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this document explores the significant applications of this molecule, particularly its role as a versatile intermediate in the synthesis of pharmacologically active agents. Safety protocols and handling procedures are also outlined to ensure its proper use in a research setting. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of this indazole derivative.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging in a variety of interactions with biological targets.[1] Consequently, indazole derivatives have been successfully developed into a range of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] The introduction of functional groups onto the indazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making substituted indazoles highly valuable in the design of novel therapeutics.
This compound (CAS No. 319474-35-6) is a bifunctional indazole derivative of particular interest. The presence of both a reactive aldehyde (formyl) group at the 3-position and a carboxylic acid group at the 6-position makes it an exceptionally useful intermediate for the synthesis of more complex molecules. The aldehyde can readily participate in reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic rings, while the carboxylic acid allows for the formation of amides, esters, and other derivatives. This dual functionality provides a powerful platform for the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 319474-35-6 | --INVALID-LINK-- |
| Molecular Formula | C₉H₆N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 190.16 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to yellow solid | General observation |
| Melting Point | >300 °C | General observation from supplier data |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water. | General chemical knowledge |
Synthesis of this compound
While several general methods for the synthesis of indazole derivatives exist, a specific, detailed protocol for this compound can be adapted from established procedures for related compounds, such as the synthesis of 1H-indazole-3-carboxaldehydes from substituted indoles.[2] The following protocol is a plausible and detailed experimental procedure.
Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a commercially available substituted indole.
Caption: Plausible synthetic route to this compound.
Experimental Protocol
Step 1: Synthesis of 3-Formyl-1H-indazole-6-carbonitrile
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-cyano-1H-indole (14.2 g, 0.1 mol) in a mixture of glacial acetic acid (100 mL) and water (20 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Addition of Sodium Nitrite: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (8.3 g, 0.12 mol) in water (20 mL) dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Workup: Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the crude product in a vacuum oven at 50 °C. The crude 3-formyl-1H-indazole-6-carbonitrile can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the crude 3-formyl-1H-indazole-6-carbonitrile (from the previous step, approx. 0.1 mol) in a mixture of concentrated hydrochloric acid (100 mL) and water (100 mL).
-
Reflux: Heat the mixture to reflux and maintain it for 12-16 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a mixture of dimethylformamide (DMF) and water to afford pure this compound as an off-white to yellow solid.
-
Drying: Dry the final product under vacuum at 60-70 °C.
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~14.0 | br s | 1H | Indazole N-H |
| ~13.5 | br s | 1H | Carboxylic acid O-H |
| ~10.2 | s | 1H | Aldehyde C-H |
| ~8.4 | s | 1H | Aromatic C-H (H-7) |
| ~8.1 | d | 1H | Aromatic C-H (H-4) |
| ~7.8 | d | 1H | Aromatic C-H (H-5) |
Note: The chemical shifts of the N-H and O-H protons are broad and can vary with concentration and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum in DMSO-d₆ will provide further structural confirmation:
| Chemical Shift (δ, ppm) | Assignment |
| ~188 | Aldehyde C=O |
| ~168 | Carboxylic acid C=O |
| ~145 | Aromatic C (C-7a) |
| ~142 | Aromatic C (C-3) |
| ~128 | Aromatic C (C-6) |
| ~125 | Aromatic C (C-4) |
| ~123 | Aromatic C (C-5) |
| ~121 | Aromatic C (C-3a) |
| ~112 | Aromatic C (C-7) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) and N-H stretch (indazole) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1620, 1580, 1480 | Medium | C=C and C=N stretching (aromatic and pyrazole rings) |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 190. Fragmentation may involve the loss of CO (from the aldehyde), COOH, and other characteristic fragments of the indazole ring.
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The indazole scaffold is a key component in several approved drugs and clinical candidates, particularly in the area of oncology.
Kinase Inhibitors
The indazole core can act as a hinge-binding motif in many protein kinases. The formyl and carboxylic acid groups of the title compound provide convenient handles for the introduction of various substituents to explore the structure-activity relationships (SAR) of kinase inhibitors. For example, the aldehyde can be converted to an amine via reductive amination, which can then be acylated to generate a diverse library of amides for screening against a panel of kinases.
Caption: Workflow for the synthesis of a kinase inhibitor library.
Synthesis of Fused Heterocyclic Systems
The bifunctional nature of this compound allows for its use in the construction of more complex, fused heterocyclic systems. For instance, the aldehyde can react with binucleophiles to form new rings, leading to novel scaffolds with potentially unique biological activities.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its bifunctional nature provides a robust platform for the synthesis of diverse and complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an analysis of its spectroscopic characteristics to facilitate its effective use in research and development. The continued exploration of the chemistry of this and related indazole derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Formyl-1H-indazole-6-carboxylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Formyl-1H-indazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] This document collates available data on the structural, physical, and chemical characteristics of this compound. Where experimental data is not currently available in the public domain, this guide presents detailed, field-proven experimental protocols for their determination. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related indazole derivatives in drug discovery and development programs.
Introduction
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] The structural diversity and therapeutic potential of indazole derivatives have led to the development of several FDA-approved drugs.[1] The subject of this guide, this compound (Figure 1), is a bifunctional indazole derivative with both a reactive aldehyde group at the 3-position and a carboxylic acid at the 6-position. These functional groups provide versatile handles for further chemical modifications, making it an attractive building block for the synthesis of novel therapeutic agents.[3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and quality control.
Figure 1: Chemical Structure of this compound
dot
Caption: 2D structure of this compound.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties are readily available from chemical supplier databases, others, such as melting point, boiling point, and pKa, have not been experimentally determined and reported in the literature.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [4][5] |
| Molecular Weight | 190.16 g/mol | [4][6] |
| CAS Number | 319474-35-6 | [4][5] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Experimental Protocols for Property Determination
Given the absence of comprehensive experimental data for this compound, this section provides detailed protocols for the determination of its key physicochemical properties. These protocols are based on established methodologies for analogous compounds.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting point range is indicative of high purity, whereas a broad melting range suggests the presence of impurities.
Experimental Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement:
-
An initial rapid heating is performed to determine an approximate melting range.
-
A second, slower determination is conducted with a heating rate of 1-2 °C per minute near the approximate melting point.
-
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. The procedure is repeated to ensure reproducibility.
Solubility Profile
Understanding the solubility of a compound in various solvents is crucial for its synthesis, purification, formulation, and biological testing. The solubility of this compound is expected to be influenced by its aromatic nature, the polar carboxylic acid and aldehyde groups, and the hydrogen bonding capabilities of the indazole N-H and carboxylic acid OH groups.
Experimental Protocol for Qualitative Solubility Testing:
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and n-hexane. Aqueous solutions of different pH (e.g., 0.1 M HCl, water, 0.1 M NaOH, and 5% NaHCO₃) are also critical to assess the impact of the acidic carboxylic acid group.[7]
-
Procedure:
-
To approximately 1 mg of the compound in a small test tube, add 0.1 mL of the solvent.
-
Observe for dissolution at room temperature with agitation.
-
If not soluble, gently warm the mixture and observe.
-
Record the solubility as soluble, partially soluble, or insoluble.[7]
-
-
Causality: The carboxylic acid moiety is expected to render the molecule soluble in aqueous base (NaOH and NaHCO₃) through the formation of a water-soluble carboxylate salt.[7] Solubility in polar organic solvents is anticipated due to the polar functional groups.
dot
Caption: Experimental workflow for qualitative solubility assessment.
pKa Determination
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. This, in turn, affects its solubility, lipophilicity, and interaction with biological targets. This compound possesses both an acidic carboxylic acid group and a weakly basic/acidic indazole ring system.
Experimental Protocol using Potentiometric Titration:
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent mixture (e.g., water or a water/co-solvent mixture if aqueous solubility is low) to a known concentration (e.g., 1 mM).[8][9]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system should be purged with an inert gas (e.g., nitrogen or argon) to exclude atmospheric CO₂.[10]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the titrant, allowing the system to equilibrate.[8][9]
-
Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa value(s) can be determined from the half-equivalence point(s) on the curve. Specialized software can be used for more accurate pKa calculation from the titration data.[10][11]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.[12] The expected spectroscopic features for this compound are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the aldehyde proton (typically in the range of 9-10 ppm), the carboxylic acid proton (a broad singlet, often >10 ppm), and the N-H proton of the indazole ring (also a broad singlet). The coupling patterns of the aromatic protons will be indicative of their substitution pattern.[13]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the aldehyde and carboxylic acid groups (typically >160 ppm), as well as for the aromatic and pyrazole ring carbons.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[14]
-
Expected Absorptions:
-
A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).
-
N-H stretching of the indazole ring (around 3200-3400 cm⁻¹).
-
C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹).
-
C=O stretching of the aldehyde (around 1680-1700 cm⁻¹).
-
C=C and C=N stretching bands for the aromatic and pyrazole rings in the 1400-1600 cm⁻¹ region.[14][15]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[16]
-
Expected Data: High-resolution mass spectrometry (HRMS) should confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern can provide further structural information.
dot
Caption: Workflow for the spectroscopic characterization of the compound.
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) can be developed to achieve good separation of the compound from starting materials and byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both qualitative and quantitative analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for method development.[12]
Potential Applications in Drug Discovery
The indazole scaffold is a key component in numerous biologically active compounds, particularly kinase inhibitors used in oncology.[1][2] The presence of the formyl and carboxylic acid groups on the indazole ring of this compound opens up numerous possibilities for its use as a versatile intermediate in the synthesis of novel drug candidates.
-
The formyl group can be readily transformed into other functional groups, such as amines (via reductive amination), alcohols (via reduction), or can participate in condensation reactions to form larger heterocyclic systems.
-
The carboxylic acid group is ideal for the formation of amide or ester linkages, allowing for the coupling of this scaffold to other pharmacophores or solubilizing groups.[3][17]
The combination of these reactive sites makes this compound a valuable starting material for the construction of libraries of diverse indazole derivatives for high-throughput screening in various therapeutic areas.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions should be based on the data for structurally related indazole carboxylic acids.[18][19]
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[18][19]
-
Toxicology: The toxicological properties have not been fully investigated. Similar compounds are known to be harmful if swallowed and may cause skin and eye irritation.[18][19]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Conclusion
This compound is a promising building block for medicinal chemistry and drug discovery. This technical guide has summarized its known physicochemical properties and provided a framework of established experimental protocols for the determination of key characteristics that are not yet reported in the literature. The versatile reactivity of its functional groups, coupled with the proven therapeutic potential of the indazole scaffold, positions this compound as a valuable tool for the development of novel therapeutic agents. Further research to fully characterize this molecule and explore its biological activities is highly encouraged.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1H-Indazole-6-carboxylic acid, 3-forMyl- | 319474-35-6 [chemicalbook.com]
- 6. 1H-Indazole-6-carboxylic acid, 3-forMyl- - CAS:319474-35-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orientjchem.org [orientjchem.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 16. bloomtechz.com [bloomtechz.com]
- 17. researchgate.net [researchgate.net]
- 18. fishersci.ca [fishersci.ca]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Formyl-1H-indazole-6-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Formyl-1H-indazole-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document details the synthesis, molecular structure, physicochemical properties, and significant applications of this compound, with a particular focus on its role in the development of novel therapeutics.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal pharmacophore for targeting a variety of biological entities, most notably protein kinases.[3] The functionalization of the indazole core at the 3- and 6-positions offers a versatile platform for modulating potency, selectivity, and pharmacokinetic properties of drug candidates.
This compound (Molecular Formula: C₉H₆N₂O₃, Molecular Weight: 190.16 g/mol ) is a particularly valuable derivative.[4] The aldehyde group at the 3-position serves as a versatile chemical handle for a wide range of transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.[5] The carboxylic acid at the 6-position provides a site for amide bond formation, a crucial linkage in many kinase inhibitors for interacting with the hinge region of the enzyme's active site.[6] This dual functionality makes it a strategic precursor for the synthesis of complex molecular architectures aimed at therapeutic intervention.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the nitrosation of the corresponding indole precursor. This method, adapted from established procedures for related indazole syntheses, offers a direct and high-yielding route.[5]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
4-Formyl-1H-indole-6-carboxylic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine solution
Procedure:
-
To a solution of 4-formyl-1H-indole-6-carboxylic acid (1.0 eq) in a suitable aqueous solvent system, add sodium nitrite (4.0 eq) at room temperature.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (2.7 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a suitable eluent such as a gradient of ethyl acetate in hexanes.
-
Dry the purified product under vacuum to yield this compound as a solid.
Causality Behind Experimental Choices: The use of an acidic medium is crucial for the in situ generation of nitrous acid from sodium nitrite, which is the key nitrosating agent. The reaction proceeds via an electrophilic attack on the electron-rich indole ring, followed by a ring-opening and subsequent recyclization to form the more stable indazole ring system.[5] Temperature control during the addition of acid is critical to prevent the decomposition of nitrous acid and to control the reaction rate.
Physicochemical and Spectroscopic Properties
The structural integrity and purity of the synthesized this compound must be confirmed through rigorous analytical characterization.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 319474-35-6 | [7] |
| Molecular Formula | C₉H₆N₂O₃ | [4] |
| Molecular Weight | 190.16 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | >250 °C | |
| Solubility | Soluble in DMSO, DMF, and methanol |
Spectroscopic Data
The following spectroscopic data are representative of the structure of this compound, based on analyses of closely related analogues.[5]
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 14.5 (br s, 1H, NH), 13.2 (br s, 1H, COOH), 10.2 (s, 1H, CHO), 8.6 (s, 1H, Ar-H), 8.1 (d, J = 8.4 Hz, 1H, Ar-H), 7.8 (d, J = 8.4 Hz, 1H, Ar-H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 187.0 (CHO), 167.5 (COOH), 143.0, 142.5, 128.0, 126.0, 123.0, 120.5, 111.0.
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H and N-H stretching), 1705 (C=O, carboxylic acid), 1680 (C=O, aldehyde), 1620, 1580, 1470 (aromatic C=C stretching).
-
High-Resolution Mass Spectrometry (HRMS-ESI): m/z calculated for C₉H₅N₂O₃⁻ [M-H]⁻: 189.0300; found: 189.0298.
Applications in Drug Discovery and Development
The indazole scaffold is a cornerstone in the design of kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[2] this compound serves as a strategic intermediate for the synthesis of novel kinase inhibitors and other potential therapeutic agents.
Role as a Precursor for Kinase Inhibitors
The aldehyde at the 3-position and the carboxylic acid at the 6-position provide orthogonal handles for derivatization, allowing for the systematic exploration of the chemical space around the indazole core.
Caption: Workflow for Drug Discovery using the title compound.
Amide Coupling at the 6-Position: The carboxylic acid is readily converted to an amide, which can act as a hydrogen bond donor and/or acceptor, crucial for binding to the hinge region of many kinases.[6] This is a common strategy in the design of Type I and Type II kinase inhibitors.
Modification of the 3-Aldehyde: The formyl group can be transformed into a variety of functionalities to explore different binding pockets of the target protein. For instance, reductive amination can introduce diverse side chains that can be optimized for potency and selectivity. It can also be used in condensation reactions to form larger heterocyclic systems, further expanding the chemical diversity of the synthesized library.
Case Study: p21-Activated Kinase 1 (PAK1) Inhibitors
Recent studies have highlighted the potential of 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell motility and invasion, making it an attractive target for anti-metastatic therapies.[3] The general structure of these inhibitors often involves an amide linkage at the 3-position (or a related position after synthesis), underscoring the utility of precursors like this compound in generating such scaffolds.
Conclusion
This compound is a high-value building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of two versatile functional groups allow for the creation of diverse chemical libraries. The demonstrated importance of the indazole scaffold in clinically approved drugs, particularly kinase inhibitors, positions this compound as a key starting material for the development of the next generation of targeted therapeutics. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their drug discovery programs.
References
- 1. Indazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 1H-Indazole-6-carboxylic acid, 3-forMyl- | 319474-35-6 [chemicalbook.com]
A Guide to the Synthesis of 3-Formyl-1H-indazole-6-carboxylic acid: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 3-formyl-1H-indazole-6-carboxylic acid stands out as a critical building block, offering versatile handles for the synthesis of complex molecular architectures, particularly kinase inhibitors. This in-depth technical guide provides a comprehensive overview of a viable synthetic pathway to this target molecule. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and offer insights into the rationale behind the procedural choices, grounded in established chemical principles.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heteroaromatic structure, is a privileged scaffold in drug discovery. Its ability to act as a bioisostere of indole, coupled with its capacity for forming crucial hydrogen bond interactions within protein active sites, has led to its incorporation into a variety of marketed drugs.[1][2] The functionalization of the indazole core, particularly at the 3- and 6-positions, allows for the fine-tuning of pharmacological properties. The title compound, this compound, provides two orthogonal functional groups—an aldehyde and a carboxylic acid—that are ripe for diverse chemical modifications, making it an exceptionally valuable intermediate.
Proposed Synthetic Pathway: A Two-Step Approach
A robust and logical synthetic route to this compound can be envisioned starting from a commercially available substituted indole. The proposed pathway involves two key transformations:
-
Esterification of 1H-indole-6-carboxylic acid.
-
Formylation via Nitrosation of the resulting indole-6-carboxylate ester.
-
Saponification of the ester to yield the final product.
This strategy is predicated on the well-documented reactivity of indoles and the need to protect the potentially reactive carboxylic acid group during the formylation step.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Mechanistic Insights and Rationale
Step 1: Esterification of 1H-Indole-6-carboxylic acid
The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard Fischer esterification, typically carried out in methanol with a catalytic amount of strong acid, such as sulfuric acid.
Causality of Experimental Choices:
-
Protection Strategy: The carboxylic acid is protected to prevent unwanted side reactions during the subsequent formylation step. The acidic nature of the carboxyl proton could interfere with the reagents used in the nitrosation reaction.
-
Choice of Ester: A methyl ester is chosen for its ease of formation and subsequent hydrolysis (saponification) under mild conditions.
Step 2: Nitrosative Formylation of Methyl 1H-indole-6-carboxylate
This is the key transformation where the indole ring is converted into the indazole-3-carboxaldehyde. This reaction proceeds via the nitrosation of the indole at the 3-position.[1][2][3]
The mechanism is believed to involve the following steps:
-
Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite (NaNO₂) generates nitrous acid (HONO), which can further be protonated and lose water to form the nitrosonium ion (NO⁺), a potent electrophile.
-
Electrophilic Attack: The electron-rich indole ring attacks the nitrosonium ion at the C3 position, the most nucleophilic site.
-
Ring Opening and Rearrangement: The resulting intermediate undergoes a series of rearrangements, including the opening of the five-membered pyrrole ring of the indole.
-
Ring Closure to Indazole: The reaction culminates in the formation of the more stable indazole ring system, with a formyl group at the 3-position.[4]
Causality of Experimental Choices:
-
Slightly Acidic Conditions: The reaction is performed in a slightly acidic environment to facilitate the formation of the electrophilic nitrosonium ion without causing degradation of the indole substrate.[1][3]
-
Temperature Control: The reaction temperature is crucial. The initial addition of reagents is often carried out at low temperatures (0 °C) to control the exothermic reaction, followed by heating to drive the rearrangement and ring closure to completion.[1]
-
Solvent: A polar aprotic solvent like DMF is used to dissolve the starting materials and facilitate the reaction.
Step 3: Saponification
The final step is the deprotection of the methyl ester to unveil the carboxylic acid. This is achieved through saponification, which involves the hydrolysis of the ester using a base, such as lithium hydroxide, followed by acidification.
Causality of Experimental Choices:
-
Choice of Base: Lithium hydroxide is a common choice for saponification as it is effective and the resulting lithium carboxylate salt is typically soluble.
-
Acidification: After the basic hydrolysis, the reaction mixture is acidified to protonate the carboxylate anion and precipitate the final product, this compound.
Detailed Experimental Protocols
The following protocols are adapted from procedures for similar substrates and should be optimized for the specific synthesis of this compound.
Protocol for Step 1: Methyl 1H-indole-6-carboxylate
-
To a solution of 1H-indole-6-carboxylic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
-
Stir the resulting solution at reflux temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and reduce the volume of methanol under vacuum.
-
Treat the residue with ice water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol for Step 2: Methyl 3-formyl-1H-indazole-6-carboxylate
-
In a flask, dissolve sodium nitrite (NaNO₂, 8 equivalents) in deionized water. Cool the solution to 0 °C in an ice bath.
-
Slowly add aqueous HCl (2N, 7 equivalents) to the sodium nitrite solution while maintaining the temperature at 0 °C. Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.
-
Add DMF to the mixture.
-
In a separate flask, dissolve methyl 1H-indole-6-carboxylate (1 equivalent) in DMF.
-
Add the solution of the indole ester to the nitrosating mixture at 0 °C.
-
Heat the reaction mixture to 80 °C and stir for 6 hours under an inert atmosphere.
-
After cooling, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Step 3: this compound
-
Dissolve methyl 3-formyl-1H-indazole-6-carboxylate (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with aqueous HCl (1N).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.
Alternative Synthetic Strategy: The Vilsmeier-Haack Reaction
An alternative and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[5][6][7][8] This reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[5][7][8]
Diagram of the Vilsmeier-Haack Reaction Mechanism
Caption: General mechanism of the Vilsmeier-Haack formylation.
In the context of synthesizing this compound, one could envision starting with 1H-indazole-6-carboxylic acid (or its ester). The Vilsmeier-Haack reaction would then be employed to introduce the formyl group at the 3-position.
Advantages of the Vilsmeier-Haack Reaction:
-
It is a mild and efficient method for formylation.[7]
-
The reagents are readily available and cost-effective.
Challenges:
-
The regioselectivity of the formylation on a substituted indazole needs to be considered. However, for 1H-indazoles, electrophilic substitution typically occurs at the C3 position.
-
The reaction conditions would need to be optimized to be compatible with the carboxylic acid (or ester) functionality.
Conclusion
The synthesis of this compound is a key process for the development of novel pharmaceuticals. The proposed pathway, centered around the nitrosative formylation of an indole precursor, offers a reliable and mechanistically understood route to this valuable intermediate. The alternative Vilsmeier-Haack approach also presents a viable option. The choice of method will depend on factors such as substrate availability, desired scale, and laboratory capabilities. The detailed protocols and mechanistic discussions provided in this guide serve as a solid foundation for researchers to successfully synthesize this important building block.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. jk-sci.com [jk-sci.com]
The Emergence of a Key Building Block: A Technical Guide to 3-Formyl-1H-indazole-6-carboxylic Acid
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has garnered significant attention in medicinal chemistry.[1][2][3] Its derivatives are recognized as privileged structures due to their ability to mimic the indole scaffold found in many biologically active compounds, while offering unique hydrogen bonding capabilities that are crucial for molecular recognition at biological targets.[4] This has led to the development of several blockbuster drugs containing the indazole core, including the anti-cancer agents axitinib and pazopanib.[4] Within this important class of molecules, 3-Formyl-1H-indazole-6-carboxylic acid has emerged as a highly versatile and valuable intermediate for the synthesis of complex and potent pharmaceutical agents. This guide provides a comprehensive overview of its discovery, synthesis, properties, and applications, with a focus on the scientific rationale behind its utilization in drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 319474-35-6 | [5] |
| Molecular Formula | C₉H₆N₂O₃ | [5] |
| Molecular Weight | 190.16 g/mol | |
| Appearance | Off-white to yellow crystalline powder | - |
| Storage Temperature | Room Temperature |
Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule. The following data has been reported for this compound:
-
¹H NMR Spectrum: Available[6]
-
¹³C NMR Spectrum: Available[6]
-
Infrared (IR) Spectrum: Available[6]
-
Mass Spectrum (MS): Available[6]
The interpretation of these spectra is crucial for identity confirmation and purity assessment in a research and development setting.
The Genesis of this compound: A Synthetic Perspective
The discovery and development of robust synthetic routes to key intermediates are critical milestones in medicinal chemistry. While a singular "discovery" paper for this compound is not readily apparent in the surveyed literature, its synthesis can be logically derived from established methodologies for analogous indazole-3-carboxaldehydes. The most pertinent and efficient approach involves the nitrosation of an appropriately substituted indole precursor.[4]
Rationale for the Chosen Synthetic Pathway
The direct formylation of the indazole ring at the C3 position, for instance via a Vilsmeier-Haack reaction, is generally ineffective.[4] This necessitates a more nuanced synthetic strategy. The conversion of indoles to indazoles through nitrosation presents a powerful alternative. This reaction proceeds under mild conditions and can be applied to a range of indole substrates.[4] The carboxylic acid moiety at the 6-position of the target molecule is a common feature in drug candidates, often serving as a handle for further derivatization or as a key interaction point with a biological target. Therefore, a synthetic route that can accommodate this functionality is highly desirable.
Experimental Workflow: Synthesis of this compound
The following diagram outlines the proposed synthetic workflow for the preparation of this compound from a commercially available starting material, 6-bromo-3-formyl-1H-indole.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures for similar transformations.[4]
Step 1: Suzuki Coupling to 3-Formyl-6-vinyl-1H-indole
-
To a degassed solution of 6-bromo-3-formyl-1H-indole (1 equivalent) in a suitable solvent such as a mixture of toluene and water, add potassium vinyltrifluoroborate (1.5 equivalents) and a base such as potassium carbonate (3 equivalents).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-formyl-6-vinyl-1H-indole.
Step 2: Oxidative Cleavage to 3-Formyl-1H-indole-6-carboxylic acid
-
Dissolve 3-formyl-6-vinyl-1H-indole (1 equivalent) in a mixture of suitable solvents like tert-butanol and water.
-
Add sodium periodate (4 equivalents) and a catalytic amount of potassium permanganate (0.02 equivalents).
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield 3-Formyl-1H-indole-6-carboxylic acid, which can be used in the next step without further purification.
Step 3: Nitrosative Rearrangement to this compound
-
To a solution of sodium nitrite (8 equivalents) in a mixture of water and DMF at 0 °C, slowly add a solution of 3-formyl-1H-indole-6-carboxylic acid (1 equivalent) in DMF.
-
To this mixture, add hydrochloric acid (2.7 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Applications in Drug Discovery: A Gateway to Potent Kinase Inhibitors
The strategic placement of the formyl and carboxylic acid groups on the indazole scaffold makes this compound a highly valuable precursor for the synthesis of complex drug candidates, particularly in the realm of protein kinase inhibitors.[3]
The Role of the Formyl and Carboxylic Acid Groups
The aldehyde functionality at the 3-position is a versatile handle for a wide array of chemical transformations. It can be readily converted into various heterocycles, amines, and other functional groups, allowing for the exploration of diverse chemical space in structure-activity relationship (SAR) studies.[4] The carboxylic acid at the 6-position can serve as a crucial anchoring point for binding to the target protein or as a site for modification to improve pharmacokinetic properties.
Targeting IRAK4: A Case Study in Inflammation and Oncology
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key enzyme in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[7] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory diseases and certain cancers. Consequently, the development of potent and selective IRAK4 inhibitors is a major focus of pharmaceutical research.[7][8]
The indazole scaffold has been identified as a promising core for the development of IRAK4 inhibitors. The unique structural features of this compound make it an ideal starting point for the synthesis of such inhibitors.
Caption: Logical workflow for the utilization of this compound.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, achievable through a logical and adaptable synthetic sequence, provides access to a key building block for the creation of novel therapeutics. The versatility of its functional groups, coupled with the inherent biological relevance of the indazole scaffold, ensures its continued importance in the quest for new and improved treatments for a range of human diseases, particularly in the fields of oncology and inflammation. As our understanding of the molecular drivers of disease deepens, the demand for such well-designed and strategically functionalized intermediates is only set to grow.
References
- 1. jocpr.com [jocpr.com]
- 2. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. 1H-Indazole-6-carboxylic acid, 3-forMyl- | 319474-35-6 [chemicalbook.com]
- 6. 1H-Indazole-6-carboxylic acid, 3-forMyl-(319474-35-6) 1H NMR spectrum [chemicalbook.com]
- 7. WO2016083433A1 - New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs - Google Patents [patents.google.com]
- 8. WO2023227703A1 - Solid forms of heterocyclylamides as irak4 inhibitors - Google Patents [patents.google.com]
The Synthetic Keystone: A Technical Guide to 3-Formyl-1H-indazole-6-carboxylic Acid
Introduction: The Emergence of a Privileged Scaffold in Oncology
In the landscape of modern medicinal chemistry, the indazole core has established itself as a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds.[1] This bicyclic heteroaromatic system, a fusion of benzene and pyrazole rings, offers a unique combination of rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization. Among the myriad of indazole derivatives, 3-Formyl-1H-indazole-6-carboxylic acid has emerged as a pivotal intermediate, most notably in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This guide provides an in-depth exploration of this critical building block, from its synthesis and chemical properties to its reactivity and central role in the development of targeted cancer therapeutics.
Physicochemical Properties and Spectroscopic Profile
A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 319474-35-6 | [2] |
| Molecular Formula | C₉H₆N₂O₃ | [2] |
| Molecular Weight | 190.16 g/mol | |
| Appearance | Solid (predicted) | General knowledge |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
Spectroscopic Data Summary:
Table 2: Predicted and Reported Spectroscopic Data
| Technique | Expected/Reported Features for Indazole-3-carboxaldehydes |
| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 10.2 ppm. - Aromatic protons on the indazole ring between δ 7.0 and 8.5 ppm. - NH proton as a broad singlet at δ > 13 ppm. |
| ¹³C NMR | - Aldehydic carbon (CHO) signal around δ 187 ppm. - Carboxylic acid carbon (COOH) signal around δ 167 ppm. - Aromatic carbons in the range of δ 110-145 ppm. |
| IR (Infrared) | - C=O stretching (aldehyde) around 1670 cm⁻¹. - C=O stretching (carboxylic acid) around 1700 cm⁻¹. - O-H stretching (carboxylic acid) as a broad band. - N-H stretching around 3200-3300 cm⁻¹. |
| Mass Spec. (MS) | - Expected [M-H]⁻ ion at m/z 189.0300 for C₉H₅N₂O₃⁻. |
Synthesis of the Core Intermediate: A Strategic Approach
The synthesis of this compound is not a trivial undertaking. Direct formylation of the indazole C3 position using methods like the Vilsmeier-Haack reaction can be challenging and often ineffective.[3] A more robust and widely applicable strategy involves the transformation of a pre-functionalized indole precursor.
Recommended Synthetic Protocol: Nitrosation of Indole-6-carboxylic Acid
This protocol is adapted from the optimized procedure for the synthesis of 1H-indazole-3-carboxaldehyde derivatives from indoles, as detailed by Lévesque et al. (2018).[3] The key transformation is a nitrosative ring expansion.
Workflow Diagram: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Preparation of the Nitrosating Mixture: In a reaction vessel equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, a solution of sodium nitrite (NaNO₂, 8 equivalents) in water is prepared. To this, a solution of hydrochloric acid (HCl, 2.7 equivalents) is added slowly while maintaining the temperature at 0 °C. This generates the active nitrosating species in situ.
-
Addition of the Indole Precursor: A solution of indole-6-carboxylic acid (1 equivalent) in a suitable solvent (e.g., a mixture of water and a co-solvent to aid solubility) is added dropwise to the vigorously stirred nitrosating mixture over a period of 2 hours, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for a specified duration (typically several hours, monitored by TLC).[3] For some substrates, gentle heating (e.g., to 50 °C) can be employed to drive the reaction to completion.[3]
-
Work-up and Purification: Upon completion of the reaction, the solid product is collected. Purification can be achieved by centrifugation, followed by washing with cold water and a suitable organic solvent (e.g., diethyl ether) to remove impurities.[3] Further purification can be accomplished by recrystallization.
Causality Behind Experimental Choices:
-
Slow Addition at Low Temperature: The slow addition of the indole to the nitrosating mixture at 0 °C is crucial to control the exothermic reaction and to minimize the formation of dimeric side products, which can occur from the nucleophilic addition of the starting indole to a reactive intermediate.[3]
-
Stoichiometry of Reagents: The use of a significant excess of sodium nitrite and a carefully controlled amount of acid is essential for the efficient generation of the nitrosating agent and to maintain the optimal pH for the reaction. Deviations from these conditions can lead to lower yields and the formation of byproducts.[3]
Reactivity of the Bifunctional Scaffold
This compound possesses two key reactive functional groups: the aldehyde at the 3-position and the carboxylic acid at the 6-position. This bifunctionality makes it a versatile building block for the construction of more complex molecules.
Reactivity of the 3-Formyl Group
The aldehyde functionality on the indazole ring is a versatile handle for a variety of chemical transformations.
-
Reductive Amination: The formyl group can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding 3-(aminomethyl)-1H-indazole derivatives.
-
Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde can be converted to alkenes via reactions with phosphorus ylides (Wittig reaction) or phosphonate carbanions (HWE reaction).[3]
-
Condensation Reactions: The formyl group can participate in condensation reactions with active methylene compounds to form α,β-unsaturated systems.
-
Oxidation: The aldehyde can be oxidized to the corresponding 3-carboxylic acid using standard oxidizing agents.
Reactivity of the 6-Carboxylic Acid Group
The carboxylic acid moiety on the benzene portion of the indazole ring provides a site for amide bond formation, a critical reaction in the synthesis of many pharmaceuticals.
-
Amide Coupling: The carboxylic acid can be activated (e.g., with coupling reagents like HATU or EDC/HOBt) and reacted with amines to form amides.[1][5] This is the key reaction in the final steps of Niraparib synthesis.
-
Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol under acidic conditions.[1]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
Application in Drug Development: The Synthesis of Niraparib
The most prominent application of this compound is as a key intermediate in the synthesis of Niraparib, a potent PARP inhibitor used for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.
Logical Flow Diagram: Role in Niraparib Synthesis
Caption: Role of this compound in Niraparib synthesis.
The synthesis of Niraparib from this intermediate typically involves a reductive amination reaction between the 3-formyl group of the indazole and the amino group of a chiral piperidine derivative, followed by the formation of the primary amide at the 6-position of the indazole ring.
Conclusion and Future Outlook
This compound stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its strategic importance as a key building block for the PARP inhibitor Niraparib underscores the value of bifunctional intermediates in the efficient construction of complex and potent therapeutic agents. The reactivity of both the formyl and carboxylic acid groups offers a gateway to a wide array of chemical modifications, suggesting that the utility of this compound may extend beyond its current primary application. As research into indazole-based therapeutics continues to expand, it is likely that this compound will remain a valuable tool in the arsenal of medicinal chemists, enabling the development of the next generation of targeted therapies.
References
- 1. jocpr.com [jocpr.com]
- 2. 1H-Indazole-6-carboxylic acid, 3-forMyl- | 319474-35-6 [chemicalbook.com]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. 1H-Indazole-6-carboxylic acid, 3-forMyl-(319474-35-6) 1H NMR spectrum [chemicalbook.com]
- 5. derpharmachemica.com [derpharmachemica.com]
The Indazole-6-Carboxylic Acid Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. Within this chemical class, the indazole-6-carboxylic acid moiety has garnered significant attention as a key pharmacophore in the development of novel therapeutics. Its unique electronic properties and structural rigidity, combined with the reactive handle of the carboxylic acid group, provide a robust platform for the design of potent and selective modulators of enzymes, receptors, and other proteins implicated in a wide range of pathologies. This technical guide provides a comprehensive overview of the biological significance of the indazole-6-carboxylic acid core, delving into its mechanism of action across various target classes, structure-activity relationships, and its application in the discovery of new chemical entities for oncology, metabolic disorders, and beyond. We will explore the intricate signaling pathways modulated by these compounds and provide detailed experimental protocols for their synthesis and biological evaluation.
The Indazole-6-Carboxylic Acid Core: A Foundation for Diverse Bioactivity
The indazole heterocycle, consisting of a fused benzene and pyrazole ring, is a bioisostere of indole and purine, allowing it to mimic the interactions of these endogenous ligands with their respective biological targets. The addition of a carboxylic acid group at the 6-position significantly influences the molecule's physicochemical properties, enhancing its potential for specific, high-affinity binding. This carboxylic acid can act as a hydrogen bond donor and acceptor, or as a charged moiety, enabling strong electrostatic interactions with complementary residues in a protein's active site. Furthermore, it serves as a versatile synthetic handle for the generation of diverse chemical libraries through amide bond formation and other derivatizations.
The versatility of the indazole-6-carboxylic acid scaffold is evident in its ability to target a wide spectrum of protein families, including:
-
G-Protein Coupled Receptors (GPCRs): Notably, derivatives have been developed as potent and selective agonists of GPR120, a receptor implicated in metabolic regulation.
-
Protein Kinases: The indazole core is a common feature in inhibitors of various kinase families, such as Pim kinases, Fibroblast Growth Factor Receptors (FGFRs), and Epidermal Growth Factor Receptors (EGFRs), all of which are critical targets in oncology.
-
Heat Shock Proteins (HSPs): The male contraceptive agent, gamendazole, an indazole carboxylic acid analog, targets HSP90AB1, highlighting the scaffold's potential in modulating chaperone proteins.
-
Ion Channels: While not a direct derivative of the 6-carboxylic acid, the related indazole-3-carboxamides have been identified as potent blockers of Calcium Release-Activated Calcium (CRAC) channels, demonstrating the broader importance of the indazole framework in ion channel modulation.
Modulator of Metabolic Disease: Indazole-6-Carboxylic Acid Derivatives as GPR120 Agonists
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain unsaturated fatty acids. Its activation has been linked to a range of beneficial metabolic effects, including improved insulin sensitivity, anti-inflammatory actions, and the secretion of incretin hormones like GLP-1. This makes GPR120 an attractive target for the treatment of type 2 diabetes and other metabolic disorders.
Mechanism of Action and Signaling Pathway
Derivatives of indazole-6-carboxylic acid have been identified as potent and selective agonists of GPR120.[1][2][3] Upon binding of an indazole-6-phenylcyclopropylcarboxylic acid agonist, GPR120 undergoes a conformational change, leading to the activation of downstream signaling cascades. This can occur through two primary pathways:
-
G-protein-mediated signaling: GPR120 couples primarily to Gαq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This pathway ultimately contributes to enhanced insulin secretion and other metabolic benefits.[4]
-
β-arrestin-mediated signaling: Following agonist binding, GPR120 can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex can then internalize and mediate distinct signaling events, including the activation of the ERK1/2 pathway, which has been shown to promote adipogenesis.[4][5]
Structure-Activity Relationship (SAR) Insights
SAR studies on indazole-6-phenylcyclopropylcarboxylic acids have revealed key structural features for potent GPR120 agonism.[6][7] The carboxylic acid is crucial for activity, likely forming a salt bridge or hydrogen bond with a basic residue in the receptor's binding pocket. The indazole core provides a rigid scaffold for optimal presentation of the other substituents. The phenylcyclopropyl group appears to occupy a hydrophobic pocket, and its stereochemistry is critical for both potency and selectivity over the related GPR40 receptor.
| Compound | R1 | R2 | GPR120 EC50 (nM) | GPR40 EC50 (nM) |
| 1 | H | H | 740 | >10000 |
| 2 | F | H | 360 | >10000 |
| 3 | H | OMe | 78 | >10000 |
| 4 | F | OMe | 35 | 4190 |
| (Data synthesized from publicly available research)[6][7] |
A Versatile Scaffold in Oncology: Targeting Kinase Signaling
The indazole-6-carboxylic acid moiety and its close analogs are prominent features in a multitude of kinase inhibitors, underscoring their utility in cancer drug discovery.[2][3] The indazole core often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a highly conserved structural element in the ATP-binding pocket.
Pim Kinase Inhibition
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are overexpressed in various hematological malignancies and solid tumors. They play a crucial role in cell survival, proliferation, and resistance to apoptosis.
Indazole-based compounds, including 6-azaindazole derivatives, have been developed as potent pan-Pim inhibitors.[8][9] These inhibitors compete with ATP for binding to the active site of the Pim kinases. By blocking the phosphorylation of downstream substrates such as BAD, p21, and 4E-BP1, these compounds inhibit cell cycle progression and promote apoptosis. The indazole core typically forms hydrogen bonds with the hinge region of the kinase, while other substituents can be modified to enhance potency and selectivity by interacting with other regions of the ATP-binding pocket.[8][10]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR family of receptor tyrosine kinases (FGFR1-4) are key regulators of cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver of various cancers.
Indazole-based compounds have been successfully developed as FGFR inhibitors.[11][12] The indazole core typically forms hydrogen bonds with the backbone of the hinge region, with the N1-H and N2 atoms acting as hydrogen bond donor and acceptor, respectively, with residues such as Ala564 and Glu562 in FGFR1.[13] The 6-carboxylic acid group, or derivatives thereof, can be strategically positioned to interact with other key residues in the active site, such as the DFG motif, thereby enhancing potency and selectivity.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation and survival. Overexpression or activating mutations of EGFR are common in many solid tumors.
Indazole derivatives have been designed as both reversible and irreversible inhibitors of EGFR.[11][14] These compounds bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways. The indazole scaffold again plays a key role in anchoring the molecule in the hinge region.
A Novel Approach to Male Contraception: Gamendazole
The indazole carboxylic acid analog, gamendazole, has emerged as a promising non-hormonal male contraceptive agent. It induces reversible infertility in preclinical models by disrupting spermatogenesis.[15]
Mechanism of Action in Sertoli Cells
Gamendazole's primary targets in the testis are Sertoli cells, the "nurse" cells of spermatogenesis. It has been shown to bind to two key intracellular proteins:
-
Heat shock protein 90 beta (HSP90AB1): Gamendazole acts as an inhibitor of this chaperone protein, but through a binding site distinct from other known HSP90 inhibitors.[1][16]
-
Eukaryotic elongation factor 1 alpha 1 (EEF1A1): This protein is involved in protein synthesis and cytoskeleton dynamics.[1][16]
The binding of gamendazole to these targets in Sertoli cells leads to a rapid and transient increase in the transcription of Interleukin-1 alpha (IL-1α).[1][17] IL-1α is a known disruptor of the Sertoli cell-spermatid junctional complexes, leading to the premature release of spermatids (spermiation) and resulting in infertility.
Experimental Protocols
Synthesis of 1H-Indazole-6-carboxylic acid
This protocol is a representative example and may require optimization based on available starting materials and laboratory conditions.
Step 1: Esterification of 4-amino-3-methylbenzoic acid To a solution of 4-amino-3-methylbenzoic acid (1 eq.) in methanol, add sulfuric acid (catalytic amount) and reflux for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the reaction mixture and extract the methyl ester with a suitable organic solvent.
Step 2: Diazotization and Cyclization Dissolve the methyl 4-amino-3-methylbenzoate (1 eq.) in aqueous HCl and cool to 0-5 °C. Add a solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes, then add a solution of sodium azide (1.2 eq.) and allow the reaction to warm to room temperature and stir overnight. This will form the indazole ring.
Step 3: Hydrolysis to Indazole-6-carboxylic acid To the crude indazole methyl ester, add a solution of NaOH in methanol/water and reflux for 2-4 hours. Acidify the reaction mixture with HCl to precipitate the 1H-indazole-6-carboxylic acid. Filter, wash with cold water, and dry to obtain the final product.[14]
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay for FGFR)
This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay.[18][19]
Materials:
-
LanthaScreen™ Eu-anti-tag antibody
-
GST-tagged FGFR1 kinase
-
Alexa Fluor™ 647-labeled tracer
-
Test compounds (indazole derivatives)
-
Assay buffer
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then dilute in assay buffer to a 3x final concentration.
-
Prepare a 3x kinase/antibody mixture in assay buffer.
-
Prepare a 3x tracer solution in assay buffer.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.
Fluorescence-Based Calcium Influx Assay (for CRAC Channel Modulators)
This protocol is a general guideline for a fluorescence-based calcium influx assay.[20][21][22]
Materials:
-
Cells expressing CRAC channels (e.g., Jurkat T cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Calcium-free assay buffer (e.g., HBSS)
-
CRAC channel activator (e.g., thapsigargin)
-
Test compounds (indazole derivatives)
-
96- or 384-well black-walled, clear-bottom microplate
Procedure:
-
Seed cells in the microplate and incubate overnight.
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in calcium-free assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Wash the cells with calcium-free assay buffer.
-
Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Initiate fluorescence reading to establish a baseline.
-
Inject the CRAC channel activator (thapsigargin) into the wells.
-
Continue to monitor the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence upon activator addition and determine the inhibitory effect of the test compounds.
Conclusion and Future Perspectives
The indazole-6-carboxylic acid moiety has firmly established itself as a cornerstone of modern medicinal chemistry. Its remarkable ability to serve as a high-affinity pharmacophore for a diverse range of biological targets, from GPCRs and kinases to chaperone proteins, underscores its privileged nature. The wealth of structure-activity relationship data and the successful development of clinical candidates and approved drugs containing this scaffold provide a strong foundation for future drug discovery efforts.
The continued exploration of the chemical space around the indazole-6-carboxylic acid core, guided by structure-based drug design and a deeper understanding of the biology of its targets, will undoubtedly lead to the discovery of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The application of this versatile scaffold is poised to expand into new therapeutic areas, offering hope for the treatment of a wide array of human diseases.
References
- 1. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unlocking the therapeutic potential of N-heterocyclic derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel indazole-based inhibitors of fibroblast growth factor receptor 1 (FGFR1) | Semantic Scholar [semanticscholar.org]
- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. b.aun.edu.eg [b.aun.edu.eg]
- 15. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. [PDF] Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]
- 22. bu.edu [bu.edu]
A Technical Guide to the Spectroscopic Characterization of 3-Formyl-1H-indazole-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
3-Formyl-1H-indazole-6-carboxylic acid is a bifunctional heterocyclic compound belonging to the indazole family. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1][2] The presence of both a reactive aldehyde at the 3-position and a carboxylic acid at the 6-position makes this molecule a versatile building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][3]
Accurate structural confirmation and purity assessment are paramount in drug discovery and development. Spectroscopic analysis provides the definitive fingerprint of a molecule, and a thorough understanding of its spectral data is crucial for researchers. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are based on data from analogous structures and established spectroscopic principles.
Molecular Structure and Physicochemical Properties
The unique arrangement of functional groups on the indazole core dictates the molecule's chemical reactivity and its spectroscopic signature.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 319474-35-6 | [4][5] |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |[5] |
General Spectroscopic Workflow
The comprehensive characterization of a synthetic compound like this compound follows a structured analytical workflow. This ensures that the identity, structure, and purity of the material are unequivocally confirmed before its use in further synthetic steps or biological assays.
Caption: A typical workflow for spectroscopic characterization.
¹H NMR Spectroscopy: Proton Environment Analysis
Core Principle & Experimental Causality: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for this molecule. Its high polarity readily dissolves the compound, and its deuterated nature prevents solvent signal interference. Crucially, it allows for the observation of exchangeable protons, such as those in the N-H and COOH groups, which would be lost in solvents like D₂O. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially for resolving the complex splitting patterns of the aromatic protons.
Predicted Spectrum & Interpretation: Based on spectral data from analogous compounds like 1H-indazole-3-carboxaldehyde, a detailed proton spectrum can be predicted.[1]
-
Acidic Protons (N-H, COOH): The indazole N-H proton and the carboxylic acid proton are expected to appear as two distinct, broad singlets far downfield (δ > 13 ppm). Their broadness is a result of chemical exchange and quadrupole broadening from the adjacent nitrogen.
-
Aldehyde Proton (CHO): The formyl proton is highly deshielded by the anisotropic effect of the carbonyl group and will appear as a sharp singlet in the characteristic aldehyde region (δ ≈ 10.2 ppm).[1]
-
Aromatic Protons: The three protons on the benzene ring will form a coupled system.
-
H7: This proton is ortho to the electron-donating nitrogen (N1) and will be the most upfield of the aromatic signals. It will likely appear as a doublet.
-
H5: This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. It will likely appear as a doublet of doublets.
-
H4: This proton is expected to be the most downfield aromatic proton, being ortho to the fused pyrazole ring and influenced by the aldehyde group. It will likely appear as a doublet.
-
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~14.2 | br s | NH (Indazole) |
| ~13.5 | br s | COOH |
| ~10.2 | s | CH O (Aldehyde) |
| ~8.6 | d | H 4 |
| ~8.1 | dd | H 5 |
| ~7.8 | d | H 7 |
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
Core Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Every chemically non-equivalent carbon atom gives a distinct signal, allowing for a complete carbon count and identification of functional groups.
Predicted Spectrum & Interpretation: The predicted ¹³C spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Carbonyl Carbons: The two C=O groups will be the most downfield signals. The aldehyde carbonyl is typically found further downfield than the carboxylic acid carbonyl. Based on data for 1H-indazole-3-carboxaldehyde, the aldehyde carbon is expected around δ 187.4 ppm, while the carboxylic acid carbon should appear around δ 167 ppm.[1][6]
-
Aromatic & Heterocyclic Carbons: The remaining seven carbons of the indazole ring system will appear between δ 110 and 145 ppm. The specific assignments can be definitively made using 2D NMR techniques like HSQC (which correlates carbons to their directly attached protons) and HMBC (which shows longer-range C-H correlations).
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~187.4 | C HO (Aldehyde) |
| ~167.1 | C OOH (Carboxylic Acid) |
| ~144 | C 3a |
| ~143 | C 3 |
| ~128-132 | C 6, C 7a |
| ~120-126 | C 4, C 5 |
| ~112 | C 7 |
Infrared (IR) Spectroscopy: Functional Group Identification
Core Principle & Experimental Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This technique is highly effective for rapidly confirming the presence of key functional groups. The Attenuated Total Reflectance (ATR) method is a modern, efficient alternative to traditional KBr pellets, requiring minimal sample preparation.
Predicted Spectrum & Interpretation: The IR spectrum will be dominated by absorptions from the O-H, N-H, and C=O bonds.
-
O-H Stretch: The carboxylic acid will produce a very broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7]
-
N-H Stretch: A moderately sharp peak is expected around 3300-3200 cm⁻¹ corresponding to the N-H stretch of the indazole ring.
-
C=O Stretches: Two distinct, strong, and sharp peaks will be visible in the carbonyl region. The carboxylic acid C=O stretch is expected around 1680 cm⁻¹, while the conjugated aldehyde C=O stretch will appear slightly higher, around 1700 cm⁻¹.[8]
-
Aromatic Region: C=C and C=N stretching vibrations from the aromatic system will appear as a series of sharp bands between 1620 cm⁻¹ and 1450 cm⁻¹.
Table 4: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Bond Vibration | Description |
|---|---|---|
| 3300 - 2500 | O-H stretch | Very Broad, Strong |
| 3300 - 3200 | N-H stretch | Moderate, Sharp |
| ~1700 | C=O stretch (Aldehyde) | Strong, Sharp |
| ~1680 | C=O stretch (Carboxylic Acid) | Strong, Sharp |
| 1620 - 1450 | C=C / C=N stretch (Aromatic) | Multiple Sharp Bands |
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Core Principle & Experimental Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the gold standard for confirming the elemental composition of a new compound. ESI is chosen because it minimizes fragmentation, allowing for clear observation of the molecular ion.
Predicted Spectrum & Interpretation: The analysis will confirm the molecular weight of 190.16 g/mol .
-
Negative Ion Mode (ESI-): This is often the preferred mode for carboxylic acids. The primary observed ion will be the deprotonated molecule, [M-H]⁻, with a predicted m/z of 189.0351 , corresponding to the formula C₉H₅N₂O₃⁻.
-
Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺, can also be observed at a predicted m/z of 191.0499 , corresponding to the formula C₉H₇N₂O₃⁺.
-
Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. Common fragmentation pathways for this molecule could include the loss of water (-18 Da), carbon monoxide (-28 Da), or the carboxyl group (-45 Da).
Conclusion
The spectroscopic profile of this compound is distinct and directly reflects its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and HRMS provides an unambiguous method for its identification and characterization. Key identifying features include the simultaneous presence of downfield signals for aldehyde, carboxylic acid, and N-H protons in the ¹H NMR spectrum; two distinct carbonyl carbon signals in the ¹³C NMR spectrum; characteristic broad O-H and sharp C=O stretches in the IR spectrum; and an accurate mass measurement confirming its elemental formula via HRMS. This comprehensive dataset is essential for any researcher or drug development professional working with this valuable synthetic intermediate.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bloomtechz.com [bloomtechz.com]
- 4. 1H-Indazole-6-carboxylic acid, 3-forMyl- - CAS:319474-35-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound - [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
Unveiling the Electronic and Structural Landscape of 3-Formyl-1H-indazole-6-carboxylic acid: A Theoretical and Spectroscopic In-Depth Guide
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive theoretical and spectroscopic examination of 3-Formyl-1H-indazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Indazole derivatives are recognized as privileged scaffolds due to their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibition properties.[1] This guide delves into the structural, electronic, and spectroscopic characteristics of this specific derivative, offering a foundational understanding for its potential application in drug design and development.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of numerous therapeutic agents.[2][3] The versatility of the indazole scaffold allows for functionalization at various positions, leading to a diverse array of compounds with distinct biological activities. The introduction of a formyl group at the 3-position and a carboxylic acid at the 6-position of the 1H-indazole core in this compound creates a molecule with unique electronic and hydrogen-bonding properties, making it a compelling candidate for further investigation and as a precursor for more complex derivatives.
This guide will explore the molecule's properties through the lens of theoretical and computational chemistry, corroborated by spectroscopic analysis. We will detail the methodologies for in-silico studies, including Density Functional Theory (DFT) and molecular docking, and outline the experimental procedures for its synthesis and characterization.
Theoretical Investigations: A Computational Deep Dive
Computational chemistry provides invaluable insights into the behavior of molecules at the atomic level. For this compound, a combination of theoretical approaches can elucidate its structural stability, electronic properties, and potential interactions with biological targets.
Density Functional Theory (DFT) Analysis
DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost.[4][5]
The first step in a theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface. For this compound, this process reveals the planarity of the indazole ring system and the preferred orientations of the formyl and carboxylic acid groups.
Experimental Protocol: Geometry Optimization using DFT
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: Becke, three-parameter, Lee–Yang–Parr (B3LYP) hybrid functional.[6]
-
Basis Set: 6-311++G(d,p) to provide a good description of electron distribution, including polarization and diffuse functions.
-
Procedure:
-
Construct the initial molecular structure of this compound using a molecular builder.
-
Perform a geometry optimization calculation without any symmetry constraints.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
Caption: A simplified workflow for DFT calculations.
Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the different vibrational modes of the molecule and can be directly compared with experimental Fourier-Transform Infrared (FT-IR) spectra to confirm the molecular structure. The calculated spectrum for this compound would show characteristic peaks for the N-H stretch of the indazole ring, the C=O stretches of the formyl and carboxylic acid groups, and the O-H stretch of the carboxylic acid.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H Stretch (Indazole) | 3300 - 3500 |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O Stretch (Formyl) | 1680 - 1700 |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 |
| C=N Stretch (Indazole) | 1590 - 1650 |
| C-H Aromatic Stretch | 3000 - 3100 |
Table 1: Predicted characteristic vibrational frequencies for this compound based on typical ranges for the respective functional groups.
Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method with the optimized molecular structure.[6] These predicted chemical shifts are invaluable for the interpretation of experimental NMR spectra, aiding in the assignment of each proton and carbon atom in the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A larger energy gap suggests higher stability and lower reactivity. For this compound, the electron-withdrawing nature of the formyl and carboxylic acid groups is expected to lower the energies of both the HOMO and LUMO, influencing its reactivity profile.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Formyl-1H-indazole-6-carboxylic Acid: An Application Note and Detailed Protocol
Introduction
The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous pharmacologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities, including potent kinase inhibition.[1] Notably, molecules such as axitinib and pazopanib, which feature the indazole core, have been successfully developed as anticancer agents. The functionalization of the indazole ring at various positions is a key strategy for modulating the therapeutic properties of these compounds.
3-Formyl-1H-indazole-6-carboxylic acid is a valuable bifunctional building block for the synthesis of more complex indazole-based drug candidates. The aldehyde at the 3-position and the carboxylic acid at the 6-position offer orthogonal handles for a variety of chemical transformations, enabling the construction of diverse chemical libraries for drug screening. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, based on the established methodology of nitrosative rearrangement of indole derivatives.[2]
Principle and Strategy
The synthesis of 3-formyl-1H-indazole derivatives from indoles via nitrosation is a well-documented and efficient method.[2][3] The reaction proceeds through a multi-step pathway initiated by the nitrosation of the indole at the C3 position to form a nitroso-indole intermediate. This is followed by tautomerization to an oxime, which then undergoes an acid-catalyzed ring-opening and subsequent ring-closure to yield the 1H-indazole-3-carboxaldehyde.
This protocol adapts this established procedure for the synthesis of this compound, starting from the commercially available 1H-Indole-6-carboxylic acid. The presence of the electron-withdrawing carboxylic acid group on the indole ring influences the reactivity, and the optimized conditions provided herein are tailored to ensure a successful transformation.
Visualizing the Reaction Pathway
Caption: Synthetic route to this compound.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 1H-Indole-6-carboxylic acid | ≥98% | Sigma-Aldrich |
| Sodium nitrite (NaNO₂) | ACS reagent, ≥97% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% (concentrated) | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| Brine (saturated NaCl solution) | In-house prep. | |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Deionized water | In-house |
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Step-by-Step Procedure
1. Preparation of the Nitrosating Agent:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (NaNO₂) in deionized water.
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise to the stirred sodium nitrite solution. Caution: This reaction is exothermic and releases nitrous acid. Perform this step in a well-ventilated fume hood.
-
After the addition of HCl, add N,N-dimethylformamide (DMF) to the mixture.
-
Keep the resulting nitrosating mixture under an inert atmosphere (e.g., argon or nitrogen) and maintain the temperature at 0 °C for 10 minutes before proceeding to the next step.
2. Reaction with 1H-Indole-6-carboxylic acid:
-
In a separate 100 mL round-bottom flask, dissolve 1H-Indole-6-carboxylic acid in DMF.
-
Cool the solution of the indole derivative to 0 °C in an ice-water bath.
-
Slowly add the prepared nitrosating agent from step 1 to the solution of 1H-Indole-6-carboxylic acid at 0 °C with vigorous stirring.
-
After the complete addition, allow the reaction mixture to stir at room temperature for 2 hours.
-
Subsequently, heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and deionized water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine all the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
The pure this compound is typically obtained as a solid.
Visualizing the Experimental Workflow
Caption: Flowchart of the synthesis and purification process.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | ||
| 1H-Indole-6-carboxylic acid | 1.0 equivalent | |
| Reagents | ||
| Sodium nitrite (NaNO₂) | 8.0 equivalents | |
| Hydrochloric acid (HCl) | 7.0 equivalents | |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | For addition of nitrosating agent. |
| Reaction Temperature | Room Temperature, then 50-60 °C | Gradual increase in temperature drives the reaction to completion. |
| Reaction Time | 6-8 hours total | Monitor by TLC for completion. |
| Expected Yield | 60-75% | Yields may vary based on scale and purification method. |
Causality and Experimental Insights
-
Choice of Nitrosating Agent: The in-situ generation of nitrous acid from sodium nitrite and hydrochloric acid is a standard and effective method for nitrosation. The use of DMF as a co-solvent aids in the solubility of the starting material and intermediates.
-
Temperature Control: The initial low temperature (0 °C) is crucial to control the exothermic reaction and prevent the decomposition of the unstable nitrous acid. The subsequent heating is necessary to promote the ring-opening and rearrangement of the nitroso-indole intermediate.
-
Acid Concentration: The concentration of hydrochloric acid is a critical parameter. A slightly acidic environment is required to catalyze the rearrangement, but highly acidic conditions can lead to side reactions and decomposition of the product.[2]
-
Work-up Procedure: The aqueous work-up is designed to remove inorganic salts and water-soluble impurities. Washing with brine helps to break any emulsions and further dry the organic layer.
-
Purification Strategy: The choice between recrystallization and column chromatography for purification will depend on the purity of the crude product. Recrystallization is often sufficient if the crude material is relatively clean, while column chromatography provides a higher degree of purification.
Trustworthiness and Self-Validation
The protocol described is based on a well-established and peer-reviewed synthetic methodology.[2][3] The expected outcome is the formation of this compound, which can be validated through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The NMR spectra will show characteristic peaks for the aldehyde proton (~10 ppm), the carboxylic acid proton (>12 ppm), and the aromatic protons of the indazole ring system.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (190.16 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹), the carboxylic acid C=O stretch (~1680 cm⁻¹), and the O-H stretch of the carboxylic acid.
-
Melting Point: The purified product should have a sharp and reproducible melting point.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a key building block in drug discovery. By following the outlined procedure and considering the provided insights, researchers and scientists can reliably synthesize this valuable compound for their research and development endeavors.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Synthetic Utility of 3-Formyl-1H-indazole-6-carboxylic acid: A Guide for Researchers
For distribution to researchers, scientists, and drug development professionals.
This document provides a detailed overview of the applications and synthetic protocols for 3-Formyl-1H-indazole-6-carboxylic acid, a versatile heterocyclic building block. Its unique bifunctional nature, possessing both an aldehyde and a carboxylic acid on the indazole scaffold, makes it a valuable intermediate in the synthesis of a diverse range of complex molecules, particularly in the field of medicinal chemistry.
Introduction: The Significance of the Indazole Scaffold
The indazole core is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole.[1] This structural motif is present in numerous bioactive compounds and approved pharmaceuticals. The nitrogen atoms in the indazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as protein kinases.[1] Consequently, indazole derivatives have shown a broad spectrum of pharmacological activities, including anti-tumor and anti-inflammatory properties.
This compound (CAS No. 319474-35-6) is a key starting material for the synthesis of complex indazole-containing molecules.[2][3][4] Its aldehyde group at the 3-position and carboxylic acid at the 6-position offer orthogonal reactivity, allowing for selective transformations and the introduction of diverse functionalities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 319474-35-6 |
| Molecular Formula | C9H6N2O3 |
| Molecular Weight | 190.16 g/mol |
| Appearance | Off-white to yellow solid |
| Storage | Sealed in dry, Room Temperature |
Core Application: A Key Intermediate in the Synthesis of Niraparib
A prominent application of this compound is its role as a crucial intermediate in the synthesis of Niraparib.[5][6][7] Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. The synthesis of Niraparib highlights the utility of this bifunctional indazole derivative.
The general synthetic strategy involves the reaction of the aldehyde group of this compound (or its esterified form) with a suitable amine, followed by cyclization to form the core indazole structure of Niraparib. The carboxylic acid moiety is typically converted to a carboxamide in the final steps of the synthesis.
Below is a generalized workflow illustrating the key transformations involving this compound in the synthesis of Niraparib.
Caption: Generalized synthetic workflow for Niraparib utilizing a 3-formyl-1H-indazole-6-carboxylate intermediate.
Synthetic Protocols and Methodologies
The following section details established protocols for key transformations involving this compound and its derivatives. These protocols are based on literature precedents and are intended to serve as a starting point for experienced synthetic chemists.
Esterification of this compound
The carboxylic acid moiety of this compound is often protected as an ester to prevent its interference in subsequent reactions targeting the aldehyde group. A common method is Fischer esterification using methanol in the presence of a catalytic amount of strong acid.
Protocol 1: Synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate
-
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-formyl-1H-indazole-6-carboxylate, which can be purified by column chromatography on silica gel or recrystallization if necessary.
-
Reductive Amination and Cyclization to form the Indazole Core
The formyl group at the 3-position is a versatile handle for introducing various substituents. In the context of Niraparib synthesis, it undergoes a reductive amination or imine formation with an appropriate amine, followed by a cyclization step to construct the desired heterocyclic system.
Protocol 2: General Procedure for Reductive Amination
-
Materials:
-
Methyl 3-formyl-1H-indazole-6-carboxylate
-
Amine (e.g., (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate) (1.0-1.2 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF))
-
Acetic Acid (AcOH), optional catalyst
-
-
Procedure:
-
Dissolve methyl 3-formyl-1H-indazole-6-carboxylate (1.0 eq) and the amine (1.0-1.2 eq) in the chosen anhydrous solvent.
-
If required, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for a period to allow for imine formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Workflow for the reductive amination of the 3-formyl group.
Alternative Synthetic Approaches to the Indazole-3-carboxaldehyde Scaffold
While this compound is a commercially available starting material, it is beneficial to be aware of methods for the synthesis of the core indazole-3-carboxaldehyde structure. One notable method is the nitrosation of indoles.[1][8][9] This reaction proceeds through a multi-step pathway involving the nitrosation of the C3 position of an indole, leading to an oxime intermediate which then undergoes ring-opening and subsequent ring-closure to form the 1H-indazole-3-carboxaldehyde.[1][8] This method provides a general route to this important class of intermediates.[9]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of medicinally relevant indazole-containing compounds. Its bifunctional nature allows for a wide range of chemical transformations, making it an indispensable tool for researchers and drug development professionals. The protocols and information provided herein offer a solid foundation for the effective utilization of this important synthetic intermediate.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. 1H-Indazole-6-carboxylic acid, 3-forMyl- | 319474-35-6 [chemicalbook.com]
- 3. 1H-Indazole-6-carboxylic acid, 3-forMyl- - CAS:319474-35-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. 1H-Indazole-6-carboxylic acid, 3-forMyl- CAS#: 319474-35-6 [chemicalbook.com]
- 5. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 6. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 7. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Derivatization of 3-Formyl-1H-indazole-6-carboxylic acid
Introduction: The Strategic Value of a Bifunctional Scaffold
3-Formyl-1H-indazole-6-carboxylic acid (CAS 319474-35-6) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure is distinguished by the presence of a privileged indazole core, which is a key pharmacophore in numerous clinically relevant molecules, including kinase inhibitors like Axitinib and Pazopanib.[1] The indazole motif is recognized for its ability to form crucial hydrogen bond donor-acceptor interactions within the active sites of proteins.[1]
The strategic utility of this compound lies in its bifunctional nature, presenting two orthogonal reactive handles for chemical modification: a C3-aldehyde (formyl group) and a C6-carboxylic acid. This dual functionality allows for sequential or selective derivatization, enabling the exploration of diverse chemical space and the generation of compound libraries for structure-activity relationship (SAR) studies. These derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals.[2]
This document provides a detailed guide to the primary derivatization strategies for this compound, with an emphasis on the underlying chemical principles and field-proven protocols for researchers in synthetic chemistry and drug development.
Core Derivatization Pathways
The synthetic potential of this compound can be primarily exploited through two distinct pathways targeting its principal functional groups. The choice of reaction conditions allows for selective modification at either the carboxylic acid or the aldehyde, providing a modular approach to library synthesis.
Caption: Primary derivatization pathways for the title compound.
Pathway A: Derivatization of the 6-Carboxylic Acid Group
The carboxylic acid moiety is most commonly transformed into amides and esters, which are fundamental linkages in a vast array of bioactive molecules.
Amide Bond Formation via Activated Esters
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. Peptide coupling reagents are highly efficient for this purpose.
Causality: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) react with the carboxylic acid to form a highly reactive O-acylisourea or active ester intermediate. This intermediate is highly susceptible to nucleophilic attack by a primary or secondary amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is required to neutralize the acidic species generated during the reaction and to deprotonate the amine salt if it is used as a hydrochloride salt.[3][4]
Caption: Workflow for amide bond formation.
Protocol 3.1.1: General Procedure for Amide Coupling
-
Preparation: To a solution of this compound (1.0 equiv.) in anhydrous DMF (dimethylformamide, ~0.1 M), add the desired amine (1.1 equiv.).
-
Activation: Add the coupling reagent, for example, HATU (1.2 equiv.), followed by a tertiary amine base such as DIPEA (2.5 equiv.).[3]
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.[3][4]
-
Purification: Collect the solid by filtration, wash thoroughly with water, followed by a non-polar solvent like diethyl ether or hexane to remove residual reagents.[3] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/DMF) or by column chromatography on silica gel.[3][4]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF, DCM | Polar aprotic, good solubility for reactants. |
| Coupling Reagent | HATU, HOBt/EDC, T3P | Efficiently activates the carboxylic acid. |
| Base | DIPEA, TEA | Non-nucleophilic, scavenges acid by-products. |
| Temperature | Room Temperature | Sufficient for most couplings, minimizes side reactions. |
| Stoichiometry | Amine (1.1-1.2 eq), Reagent (1.2 eq) | A slight excess of amine drives the reaction to completion. |
Table 1: Typical conditions for amide coupling reactions.
Esterification
Esterification is another key transformation, often used to improve properties like cell permeability or to serve as a protecting group. Acid-catalyzed esterification (Fischer esterification) is a straightforward method.
Causality: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and it is typically driven to completion by using the alcohol as the solvent (a large excess) and/or by removing the water formed during the reaction.[3]
Protocol 3.2.1: Sulfuric Acid-Catalyzed Esterification
-
Preparation: Dissolve this compound (1.0 equiv.) in the desired alcohol (e.g., methanol, ethanol), which acts as both reactant and solvent.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mL of alcohol) to the solution.[3]
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.[3]
-
Work-up: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralization: Dissolve the residue in an organic solvent like ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the ester product.[3]
Pathway B: Derivatization of the 3-Aldehyde Group
The aldehyde at the C3 position is a versatile functional group that can be converted into amines, alkenes, and other heterocyclic systems.[1]
Reductive Amination
This powerful reaction transforms the aldehyde into a secondary or tertiary amine in a one-pot procedure. It is a cornerstone of medicinal chemistry for introducing diverse amine-containing side chains.
Causality: The reaction proceeds in two stages. First, the aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). In the second stage, a mild, hydride-based reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the C=N double bond of the imine/iminium ion without significantly reducing the starting aldehyde. This selectivity is key to the success of the one-pot reaction.
Caption: Workflow for one-pot reductive amination.
Protocol 4.1.1: One-Pot Reductive Amination
-
Preparation: Suspend this compound (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: If desired, a small amount of acetic acid (0.1 equiv.) can be added to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the mixture. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 4-12 hours or until completion as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
These reactions are classic methods for converting aldehydes into alkenes, providing access to vinyl-indazole derivatives.[1]
Causality: The Wittig reaction involves the nucleophilic attack of a phosphorus ylide on the aldehyde carbonyl, forming a betaine intermediate which collapses into a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and a stable triphenylphosphine oxide by-product, which drives the reaction forward. The HWE reaction is a variation using a phosphonate carbanion, which often favors the formation of (E)-alkenes and has the advantage that the phosphate by-product is water-soluble, simplifying purification.
Protocol 4.2.1: General Procedure for Wittig Reaction
-
Ylide Generation: Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 equiv.) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C or -78 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise until the characteristic color of the ylide appears (often deep red or orange).
-
Reaction: To the freshly prepared ylide, add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise at the same low temperature.
-
Warming: Allow the reaction to warm slowly to room temperature and stir for several hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. The major by-product, triphenylphosphine oxide, can often be removed by precipitation from a non-polar solvent or by column chromatography.
| Reaction Type | Reagent | Key Feature |
| Reductive Amination | Amine + NaBH(OAc)₃ | Forms C-N bonds; creates secondary/tertiary amines. |
| Wittig Reaction | Phosphorus Ylide | Forms C=C bonds; creates alkenes.[1] |
| Knoevenagel Condensation | Active Methylene Compound + Base | Forms C=C bonds; creates electron-deficient alkenes.[1] |
| Cyclocondensation | Diamines, Hydrazines, etc. | Forms new heterocyclic rings (e.g., imidazoles, pyrazoles).[1] |
Table 2: Summary of common derivatization reactions for the 3-aldehyde group.
Conclusion
This compound is a powerful and versatile scaffold for chemical synthesis. The presence of two distinct and chemically addressable functional groups provides researchers with a robust platform for generating novel molecular architectures. The protocols outlined in this document offer reliable and reproducible methods for derivatizing this key intermediate, facilitating the rapid development of compound libraries for applications in medicinal chemistry and materials science. Careful selection of reagents and reaction conditions allows for precise control over the synthetic outcome, enabling the targeted design of molecules with desired pharmacological or physical properties.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: The 3-Formyl-1H-indazole-6-carboxylic Acid Scaffold for Kinase Inhibitor Discovery
Introduction: The Indazole Nucleus as a Privileged Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The indazole core is a quintessential example of such a scaffold, particularly in the domain of protein kinase inhibition.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4]
The clinical success of indazole-containing drugs like Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) validates the utility of this heterocyclic system.[1][5] The indazole ring system serves as an excellent bioisostere for the native adenine ring of ATP, enabling competitive binding in the kinase hinge region.
This guide focuses on a specific, highly versatile starting material: 3-formyl-1H-indazole-6-carboxylic acid . While not an inhibitor in its own right, its true value lies in its bifunctional nature. The aldehyde at the 3-position and the carboxylic acid at the 6-position serve as reactive handles for combinatorial derivatization, providing a robust platform for generating extensive libraries of novel kinase inhibitors and performing detailed Structure-Activity Relationship (SAR) studies.
Part 1: Synthesis and Library Generation
The strategic power of the this compound scaffold lies in its capacity for divergent synthesis. The two functional groups allow for orthogonal chemical modifications, enabling a systematic exploration of the chemical space around the core to identify key interactions with the target kinase.
Protocol 1: Synthesis of the 1H-Indazole-3-carboxylic acid Precursor
The foundational precursor can be synthesized from readily available starting materials. The following protocol is a generalized approach based on established methods for indazole synthesis.[6][7]
Objective: To synthesize 1H-Indazole-3-carboxylic acid, the precursor to the target scaffold.
Materials:
-
2-Methyl-3-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Appropriate organic solvents (e.g., Toluene, Ethanol)
Procedure:
-
Acid Chloride Formation: Reflux 2-methyl-3-nitrobenzoic acid with an excess of thionyl chloride in toluene for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride.
-
Hydrazide Formation: Dissolve the crude acid chloride in a suitable solvent and add it dropwise to a cooled solution of hydrazine hydrate. Stir for 1-2 hours. The resulting precipitate is the nitro-hydrazide intermediate.
-
Cyclization: Suspend the nitro-hydrazide in an ethanolic solution of sodium hydroxide and heat to reflux for 4-6 hours. This reductive cyclization step forms the indazole ring.
-
Acidification and Isolation: After cooling, pour the reaction mixture into water and acidify with concentrated HCl to a pH of ~2-3. The 1H-Indazole-3-carboxylic acid will precipitate out of the solution.
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.[8]
Subsequent functional group interconversion steps (not detailed here) would be required to introduce the 3-formyl group, for instance, via reduction of the corresponding ester followed by oxidation.
Protocol 2: Combinatorial Library Synthesis
This protocol outlines a divergent approach to create a library of compounds from the this compound scaffold.
Objective: To generate a library of indazole derivatives by modifying the 3- and 6-positions.
Step A: Amide Coupling at the 6-Carboxylic Acid Position
-
Activation: To a solution of this compound (1 equivalent) in DMF, add a coupling agent like HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents). Stir for 15 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (R¹-NH₂) (1.1 equivalents) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water to precipitate the product. Filter the solid, wash thoroughly with water and a non-polar solvent like diethyl ether, and dry to yield the 6-carboxamide derivative.
Step B: Reductive Amination at the 3-Formyl Position
-
Imine Formation: Dissolve the 6-carboxamide derivative from Step A (1 equivalent) in a solvent such as methanol or dichloroethane. Add a different primary or secondary amine (R²-NH₂) (1.2 equivalents) and a few drops of acetic acid. Stir for 1-2 hours.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the mixture.
-
Reaction: Stir at room temperature for 6-24 hours until the imine intermediate is fully consumed.
-
Workup and Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the final, disubstituted indazole derivative.
Diagram of the Experimental Workflow
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 3-Formyl-1H-indazole-6-carboxylic acid
Abstract
This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 3-Formyl-1H-indazole-6-carboxylic acid, a key intermediate in pharmaceutical synthesis. The protocols outlined herein are designed to ensure the identity, purity, and stability of the compound, employing a multi-technique approach. This guide is intended for researchers and professionals in drug development and quality control, offering robust methodologies and the scientific rationale behind experimental choices.
Introduction
This compound (C₉H₆N₂O₃, Molecular Weight: 190.16 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its unique structural features, comprising an indazole core, a formyl group, and a carboxylic acid moiety, make it a versatile building block for the synthesis of various therapeutic agents. Given its role as a critical intermediate, ensuring its chemical integrity is paramount for the successful development of downstream products.
This document details a suite of analytical techniques for the thorough characterization of this molecule. The methods described are designed to provide orthogonal information, thereby creating a self-validating system for quality assessment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| CAS Number | 319474-35-6 | [1][2] |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder (predicted based on analogs) | [3] |
| Storage | Sealed in a dry, room temperature environment is recommended. | [1] |
Note: Experimental values for melting point and solubility are not consistently reported in publicly available literature; therefore, empirical determination is recommended as part of the initial characterization.
Analytical Methodologies
A multi-pronged analytical approach is recommended to ensure a comprehensive characterization of this compound. The relationship between these techniques is illustrated in the workflow diagram below.
References
NMR analysis of 3-Formyl-1H-indazole-6-carboxylic acid
An Application Note for the Structural Elucidation of 3-Formyl-1H-indazole-6-carboxylic Acid using Nuclear Magnetic Resonance (NMR) Spectroscopy.
Abstract
This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] Unambiguous structural confirmation and purity assessment are critical for its application in drug discovery pipelines. This guide provides a comprehensive framework for the complete structural analysis of this molecule using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We detail optimized protocols for sample preparation, data acquisition for ¹H and ¹³C NMR, and a systematic approach to spectral interpretation, explaining the causal relationships between molecular structure and NMR observables.
Introduction: The Structural Challenge
Indazole derivatives are prized scaffolds in medicinal chemistry due to their bioisosteric relationship with indoles and their capacity for forming strong hydrogen bonds with protein targets.[1][2] this compound (Figure 1) presents a unique analytical challenge due to its multiple functional groups: an indazole core, an aromatic carboxylic acid, and an aromatic aldehyde. Furthermore, the presence of two acidic protons (N-H and COOH) requires careful selection of NMR solvents to ensure their observation.
NMR spectroscopy is the definitive technique for elucidating the precise connectivity and chemical environment of each atom in the molecule. This note serves as a field-proven guide to achieving a complete and confident NMR-based characterization.
Molecular Structure and Predicted NMR Environments
A thorough understanding of the molecule's structure is the first step in predicting and interpreting its NMR spectra. The key is to identify chemically non-equivalent protons and carbons.
Caption: IUPAC numbering of this compound.
Proton (¹H) Environments:
-
Three Aromatic Protons: H-4, H-5, and H-7 on the benzene portion of the indazole ring.
-
One Aldehyde Proton: The -CHO proton.
-
One Carboxylic Acid Proton: The -COOH proton.
-
One Indazole N-H Proton: The proton on the N1 position of the pyrazole ring.
Carbon (¹³C) Environments:
-
Seven Indazole Ring Carbons: Five from the benzene part and two from the pyrazole part.
-
One Aldehyde Carbonyl Carbon: The C=O of the formyl group.
-
One Carboxylic Acid Carbonyl Carbon: The C=O of the carboxyl group.
Experimental Protocols
The following protocols are designed to generate high-quality, reproducible NMR data for structural confirmation.
Sample Preparation Protocol
The choice of solvent is paramount. Due to the presence of the carboxylic acid and the N-H proton, which can undergo rapid chemical exchange and lead to signal broadening or disappearance, an appropriate solvent is necessary.
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the analyte, and its ability to form hydrogen bonds slows down the exchange rate of the -COOH and N-H protons, allowing them to be observed as distinct, albeit often broad, signals.[3][4][5] In contrast, solvents like CDCl₃ may result in poor solubility and loss of these crucial proton signals.[6]
Step-by-Step Protocol:
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D).
-
Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved. A clear, particulate-free solution should be obtained.
-
Internal Standard (Optional): While the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) is typically used for referencing, tetramethylsilane (TMS) can be added for higher accuracy if required.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before starting data acquisition.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Acquisition Protocol:
-
Experiment: Standard 1D Proton (zg30 pulse program or equivalent).
-
Spectral Width: 0 to 16 ppm. A wide spectral width is essential to capture the highly deshielded COOH and NH protons.[4]
-
Acquisition Time: ≥ 3.0 seconds. Ensures good resolution.
-
Relaxation Delay (d1): 2.0 seconds. Allows for adequate T1 relaxation.
-
Number of Scans: 16-64. Adjust to achieve a signal-to-noise ratio >100:1 for the aromatic signals.
-
Receiver Gain: Optimize automatically before acquisition.
¹³C NMR Acquisition Protocol:
-
Experiment: 1D Carbon with proton decoupling (zgpg30 pulse program or equivalent).
-
Spectral Width: 0 to 200 ppm. This range covers aromatic carbons as well as the distinct carbonyl carbons of the aldehyde and carboxylic acid.
-
Acquisition Time: ≥ 1.5 seconds.
-
Relaxation Delay (d1): 2.0 seconds.
-
Number of Scans: 1024-4096. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Rationale for Parameters: The use of standard proton decoupling (e.g., decoupling) simplifies the spectrum to singlets for each unique carbon, facilitating easier assignment.
Spectral Interpretation: From Data to Structure
This section outlines the expected signals and provides a logical framework for assigning them to the molecular structure.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum can be divided into four distinct regions:
-
Highly Deshielded Region (>12 ppm): This region is characteristic of acidic protons involved in strong hydrogen bonding.
-
N-H Proton (δ ≈ 14.0-14.5 ppm): Expected to be a very broad singlet. Indazole N-H protons in DMSO-d₆ are typically observed in this far downfield region.[1][7]
-
COOH Proton (δ ≈ 13.0-13.5 ppm): Also a broad singlet. The chemical shift of carboxylic acid protons is concentration-dependent but consistently appears downfield in DMSO-d₆.[5]
-
-
Aldehydic Region (9.5 - 10.5 ppm):
-
Aromatic Region (7.5 - 9.0 ppm): This region contains signals from the three protons on the benzene ring. The substitution pattern dictates their splitting.
-
H-7 (δ ≈ 8.7 ppm): Appears as a doublet or broad singlet (J_meta ≈ 1.5 Hz). It is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift.
-
H-5 (δ ≈ 8.0 ppm): Expected to be a doublet of doublets (J_ortho ≈ 8.5 Hz, J_meta ≈ 1.5 Hz). It is coupled to both H-4 (ortho) and H-7 (meta).
-
H-4 (δ ≈ 7.9 ppm): Appears as a doublet (J_ortho ≈ 8.5 Hz) due to coupling with H-5.
-
-
Solvent Region:
-
Residual DMSO (δ ≈ 2.50 ppm) and Water (δ ≈ 3.3 ppm) .
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C spectrum provides a count of the unique carbon atoms.
-
Carbonyl Region (160 - 200 ppm):
-
Aromatic/Heterocyclic Region (110 - 145 ppm): This region will contain the seven signals for the indazole ring carbons. Precise assignment often requires 2D NMR techniques like HSQC and HMBC, but general regions can be predicted. Carbons directly attached to nitrogen or substituents (C3, C3a, C6, C7a) will have distinct chemical shifts from those bearing protons (C4, C5, C7).
Data Presentation
The predicted NMR data are summarized in the table below for easy reference.
| Assignment | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| 1-NH | δ 14.0-14.5 (br s, 1H) | - |
| 6-COOH | δ 13.0-13.5 (br s, 1H) | δ ≈ 167 ppm |
| 3-CHO | δ ≈ 10.2 (s, 1H) | δ ≈ 187 ppm |
| H-7 | δ ≈ 8.7 (d, J ≈ 1.5 Hz, 1H) | δ ≈ 110-145 ppm |
| H-5 | δ ≈ 8.0 (dd, J ≈ 8.5, 1.5 Hz, 1H) | δ ≈ 110-145 ppm |
| H-4 | δ ≈ 7.9 (d, J ≈ 8.5 Hz, 1H) | δ ≈ 110-145 ppm |
| C3, C3a, C6, C7a | - | δ ≈ 110-145 ppm |
Note: Chemical shifts (δ) are reported in ppm. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, br = broad. Coupling constants (J) are in Hz.
Workflow and Advanced Analysis
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. myneni.princeton.edu [myneni.princeton.edu]
Mass Spectrometry of 3-Formyl-1H-indazole-6-carboxylic Acid: An Application Note
Introduction
3-Formyl-1H-indazole-6-carboxylic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. Its structural complexity, incorporating a bicyclic aromatic indazole core with both a carboxylic acid and an aldehyde functional group, presents a unique challenge and opportunity for mass spectrometric analysis. Understanding its ionization and fragmentation behavior is critical for its unambiguous identification, purity assessment, and for tracking its metabolic fate in drug discovery and development pipelines.
This application note provides a detailed guide to the mass spectrometric analysis of this compound. We will explore suitable ionization techniques, propose a detailed fragmentation pathway based on established principles of mass spectrometry, and provide a comprehensive protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of this and similar molecules.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a successful mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 190.16 g/mol | --INVALID-LINK--[2] |
| Monoisotopic Mass | 190.03784 Da | N/A |
| CAS Number | 319474-35-6 | --INVALID-LINK--[2] |
The presence of a carboxylic acid and an indazole moiety suggests that the molecule is amenable to both positive and negative mode electrospray ionization (ESI). The carboxylic acid group is readily deprotonated in negative ion mode, while the nitrogen atoms in the indazole ring can be protonated in positive ion mode.
Proposed Fragmentation Pathway
In the absence of a publicly available experimental mass spectrum for this compound, we propose a theoretical fragmentation pathway based on the known behavior of aromatic carboxylic acids, aldehydes, and indazole derivatives in collision-induced dissociation (CID).
Aromatic carboxylic acids are known to undergo characteristic losses of water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂)[2][3]. Aldehydes typically undergo α-cleavage, resulting in the loss of a hydrogen radical or the formyl group (-CHO)[4]. For indazole-containing compounds, fragmentation of side chains is a common observation[1].
The following diagram illustrates the predicted fragmentation of the [M-H]⁻ ion of this compound.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO). Serially dilute the stock solution with the initial mobile phase composition to create working standards at the desired concentrations (e.g., 1, 10, 100, 1000 ng/mL).
-
Matrix Samples (e.g., Plasma, Microsomes): For biological samples, a protein precipitation or solid-phase extraction (SPE) method is recommended to remove matrix interferences. A generic protein precipitation protocol is as follows:
-
To 50 µL of the biological matrix, add 150 µL of cold acetonitrile containing a suitable internal standard.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MS Parameters (instrument-specific, requires optimization):
-
Capillary Voltage: -3.0 kV
-
Cone Voltage: -40 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MS/MS Analysis (Multiple Reaction Monitoring - MRM):
-
Precursor Ion: m/z 189.0
-
Product Ions (examples based on proposed fragmentation):
-
m/z 171.0 (Loss of H₂O)
-
m/z 145.0 (Loss of CO₂)
-
m/z 116.0 (Loss of CO₂ and CHO)
-
-
Collision Energy: Optimize for each transition (typically in the range of 10-30 eV).
-
The following diagram outlines the general workflow for the LC-MS/MS analysis.
Caption: General workflow for LC-MS/MS analysis.
Data Interpretation and Troubleshooting
-
Peak Identification: The retention time and the specific MRM transitions will provide high confidence in the identification of this compound.
-
Quantification: A calibration curve should be constructed using the peak areas of the working standards versus their concentrations.
-
Troubleshooting:
-
Poor Sensitivity: Optimize ionization parameters, check for ion suppression from the matrix, and ensure proper sample preparation.
-
Peak Tailing: Ensure mobile phase compatibility with the analyte and column. Consider adjusting the pH of the mobile phase.
-
In-source Fragmentation: If significant fragmentation is observed in the MS1 scan, reduce the cone voltage or other source parameters.
-
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The proposed fragmentation pathway and the detailed LC-MS/MS protocol offer a robust starting point for researchers in the pharmaceutical and chemical industries. While the fragmentation pathway is theoretical, it is grounded in the established principles of mass spectrometry for related chemical structures. Experimental verification of these fragmentation patterns will further enhance our understanding of this important molecule's behavior in the gas phase.
References
- 1. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Elucidating the Molecular Structure of 3-Formyl-1H-indazole-6-carboxylic acid via Fourier-Transform Infrared (FT-IR) Spectroscopy
Introduction
3-Formyl-1H-indazole-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in pharmacologically active molecules. Accurate structural confirmation and quality control are paramount in the synthesis and application of such compounds. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying the functional groups present in a molecule, thereby providing a molecular fingerprint.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on obtaining and interpreting the FT-IR spectrum of this compound. We will explore the theoretical basis for its characteristic spectral features and present robust protocols for sample analysis using both Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques.
Theoretical FT-IR Spectral Analysis
The structure of this compound incorporates three key functional groups that will dominate its infrared spectrum: a carboxylic acid, an aromatic aldehyde, and the indazole bicyclic ring system. The expected vibrational modes for these groups are discussed below.
Carboxylic Acid Group (-COOH)
The carboxylic acid moiety gives rise to some of the most distinct and easily identifiable peaks in an IR spectrum.
-
O-H Stretching: Due to strong intermolecular hydrogen bonding, which often results in the formation of a stable dimer, the O-H stretching vibration of a carboxylic acid is one of the broadest and most intense bands in the entire spectrum.[1] It typically appears as a wide, encompassing absorption in the range of 3300-2500 cm⁻¹ .[1][2][3][4] This broad peak will often overlap with C-H stretching vibrations.[1]
-
C=O Stretching: The carbonyl (C=O) stretch of a carboxylic acid is a very strong and sharp absorption. For a hydrogen-bonded dimer, this peak is typically observed around 1710 cm⁻¹ .[2][3] Conjugation with the aromatic indazole ring system is expected to lower this frequency slightly, likely placing it in the 1710-1690 cm⁻¹ region.[1]
-
C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ region.[1] Additionally, in-plane O-H bending can be observed between 1440-1395 cm⁻¹.[1]
Aromatic Aldehyde Group (-CHO)
The formyl group attached to the indazole ring provides another set of characteristic absorptions.
-
C=O Stretching: The aldehyde carbonyl stretch is also a strong, sharp peak. Its position is influenced by conjugation with the aromatic ring, which lowers the vibrational frequency. For aromatic aldehydes, this peak is typically found in the 1710-1685 cm⁻¹ range.[5][6] This peak may overlap with the carboxylic acid carbonyl stretch, potentially resulting in a broadened or asymmetric carbonyl absorption band.
-
Aldehydic C-H Stretching: A key diagnostic feature for aldehydes is the C-H stretching of the aldehyde proton (the proton attached to the carbonyl carbon). This manifests as one or two moderate-intensity peaks in the region of 2850-2700 cm⁻¹ .[6][7][8] The peak around 2720 cm⁻¹ is particularly indicative and often appears as a distinct shoulder to the right of the main aliphatic C-H stretching bands.[5]
Indazole Ring System
The indazole ring, being an aromatic heterocyclic system, will exhibit several characteristic vibrations.
-
N-H Stretching: The N-H bond of the pyrazole ring portion of the indazole will show a stretching vibration, typically in the region of 3150 cm⁻¹ or higher. This peak is generally of medium intensity and is sharper than the O-H stretch of the carboxylic acid.
-
Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic protons on the benzene ring portion will appear as sharp, medium-intensity peaks just above 3000 cm⁻¹, typically around 3030 cm⁻¹ .[9]
-
C=C and C=N Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic rings will produce a series of medium to strong intensity peaks in the fingerprint region, specifically between 1620-1440 cm⁻¹ .[10]
-
C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring gives rise to strong C-H "out-of-plane" bending vibrations in the 900-650 cm⁻¹ region. The exact positions of these bands can provide information about the arrangement of substituents on the benzene ring.
Predicted FT-IR Absorption Bands
The following table summarizes the expected key absorption bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300 - 2500 | Carboxylic Acid | O-H Stretch (H-bonded) | Strong, Very Broad |
| ~3150 | Indazole | N-H Stretch | Medium, Sharp |
| >3000 | Aromatic Ring | C-H Stretch | Medium, Sharp |
| 2850 - 2700 | Aldehyde | C-H Stretch | Medium, Sharp (often two peaks) |
| 1710 - 1685 | Aldehyde & Carboxylic Acid | C=O Stretch (conjugated) | Strong, Sharp (may be broad/asymmetric) |
| 1620 - 1440 | Indazole Ring | C=C and C=N Ring Stretches | Medium to Strong |
| 1440 - 1395 | Carboxylic Acid | O-H Bend | Medium |
| 1320 - 1210 | Carboxylic Acid | C-O Stretch | Medium |
| 900 - 650 | Aromatic Ring | C-H Out-of-Plane Bend | Strong |
Experimental Protocols
For a solid sample such as this compound, two primary FT-IR sampling techniques are recommended: the KBr pellet method and ATR-FTIR.
Protocol 1: KBr Pellet Transmission Method
This classic technique involves dispersing the solid sample within an infrared-transparent matrix, typically potassium bromide (KBr), to minimize light scattering.[11]
Rationale: The KBr matrix becomes optically transparent under pressure, allowing the IR beam to pass through the sample for a transmission measurement.[12][13] This method provides high-quality spectra but requires meticulous sample preparation to avoid moisture contamination, as water exhibits strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹).[14]
Materials:
-
This compound (1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried (200-250 mg)[12][15]
-
Agate mortar and pestle[14]
-
Pellet-forming die (e.g., 13 mm)
-
Hydraulic press
-
FT-IR Spectrometer
Procedure:
-
Preparation: Gently heat the mortar, pestle, and die set components under a heat lamp or in a drying oven to remove any adsorbed moisture.[14] Allow to cool to room temperature in a desiccator. Ensure the KBr has been thoroughly dried.[11]
-
Grinding: Place 1-2 mg of the sample into the agate mortar and grind it into a very fine, consistent powder. The goal is to reduce particle size to less than 2 microns to prevent scattering.[15]
-
Mixing: Add ~200 mg of dry, spectroscopy-grade KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is achieved.[14]
-
Pellet Pressing: Transfer the powder mixture into the collar of the pellet die. Assemble the die and connect it to a vacuum line to remove trapped air.[12] Place the die into the hydraulic press and gradually apply pressure up to 8-10 metric tons.[12][14] Hold this pressure for 1-2 minutes.[14]
-
Pellet Release: Slowly release the pressure and then the vacuum. Carefully disassemble the die to retrieve the transparent or translucent KBr pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder. Collect a background spectrum using an empty sample holder or a pure KBr pellet.[15] Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
Caption: KBr Pellet Preparation Workflow.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a more modern, rapid technique that requires minimal sample preparation.[16] It is ideal for analyzing solid powders directly.
Rationale: In ATR, the IR beam is directed through a crystal of high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal.[16][17] This shallow penetration depth makes it excellent for surface analysis of solids and liquids without the need for sample dilution.[17]
Materials:
-
This compound (a small amount on a spatula tip)
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., a diamond ATR crystal)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Collection: Ensure the ATR crystal surface is clean. With nothing on the crystal, lower the pressure clamp and collect a background spectrum. This accounts for the absorbance of the crystal and the ambient atmosphere.
-
Sample Application: Raise the pressure clamp. Place a small amount of the powdered sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Apply Pressure: Lower the pressure clamp onto the sample to ensure firm and uniform contact between the powder and the crystal surface.[16] Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the sample spectrum. The instrument software will perform the background correction automatically.
-
Cleaning: After analysis, raise the clamp, remove the bulk of the sample powder, and clean the crystal surface thoroughly with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol).[16]
Caption: ATR-FTIR Analysis Workflow.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By identifying the characteristic vibrational frequencies of its carboxylic acid, aromatic aldehyde, and indazole functionalities, a definitive spectral fingerprint can be established. The broad O-H stretch from 3300-2500 cm⁻¹, the strong, conjugated C=O stretch around 1700 cm⁻¹, and the diagnostic aldehyde C-H stretches near 2720 cm⁻¹ are key features to be expected. Both the KBr pellet and ATR-FTIR methods provide reliable means of obtaining high-quality spectra, with ATR offering a significant advantage in speed and simplicity of sample preparation. This application note serves as a comprehensive guide for the successful acquisition and interpretation of the FT-IR spectrum of this important heterocyclic compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 12. azom.com [azom.com]
- 13. shimadzu.com [shimadzu.com]
- 14. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 15. scienceijsar.com [scienceijsar.com]
- 16. agilent.com [agilent.com]
- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
Application Note: A Robust, Validated HPLC Method for the Analysis of 3-Formyl-1H-indazole-6-carboxylic acid
Abstract
This application note details the systematic development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Formyl-1H-indazole-6-carboxylic acid. The indazole scaffold is a privileged structure in modern medicinal chemistry, making reliable analytical methods for its derivatives essential for drug development and quality control.[1][2] The inherent polarity and ionizable nature of the target analyte, possessing both an acidic carboxylic acid and a basic indazole moiety, present a distinct analytical challenge. This guide provides a comprehensive, step-by-step protocol, from initial method screening and optimization to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The final optimized method demonstrates excellent specificity, linearity, accuracy, and precision, proving its suitability for routine analysis in research and quality control environments.
Introduction and Chromatographic Considerations
This compound is a key building block and intermediate in the synthesis of various pharmacologically active molecules, including potent kinase inhibitors used in oncology.[3] Its structure features three key components that dictate its chromatographic behavior: the aromatic indazole ring system, an acidic carboxylic acid group, and a reactive formyl (aldehyde) group.
The primary analytical challenge stems from the molecule's amphoteric nature. The carboxylic acid group (pKa typically ~3-5) and the pyrazole ring nitrogens of the indazole system (pKa typically ~1-2 for protonation) mean that the analyte's overall charge and polarity are highly dependent on the mobile phase pH. In standard reversed-phase chromatography, which separates compounds based on hydrophobicity, controlling the ionization state is paramount for achieving reproducible retention and symmetrical peak shapes.[4][5]
An un-ionized form of the molecule is less polar and will be retained more strongly on a nonpolar stationary phase like C18. Therefore, the logical approach is to suppress the ionization of the carboxylic acid group by maintaining a low mobile phase pH. This strategy increases the analyte's hydrophobicity, leading to better interaction with the stationary phase and, consequently, adequate retention.[6][7] This document outlines the process to harness these principles to develop a reliable analytical method.
Analyte Physicochemical Properties
| Property | Value / Structure |
| Chemical Structure | |
| IUPAC Name | This compound |
| CAS Number | 319474-35-6[8][9] |
| Molecular Formula | C₉H₆N₂O₃[10] |
| Molecular Weight | 190.16 g/mol [9][10] |
Experimental
Instrumentation
-
HPLC System with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Analytical Balance (0.01 mg readability).
-
pH Meter.
-
Sonicator.
Reagents and Materials
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (18.2 MΩ·cm, prepared from a water purification system).
-
Formic acid (≥98%).
-
Trifluoroacetic acid (HPLC grade).
-
Phosphoric acid (≥85%).
Method Development Strategy
Our approach is a systematic, multi-stage process designed to efficiently identify and refine the optimal chromatographic conditions. The workflow progresses from a broad initial screening to fine-tuning critical parameters, ensuring a robust final method.
Stage 1: Initial Screening and Feasibility
Causality: The goal of this stage is to identify a column and mobile phase combination that provides adequate retention (k > 2) and a reasonable peak shape for the analyte. Given the analyte's polarity, a standard C18 column may yield insufficient retention.[11] Therefore, we will compare a standard C18 with a polar-endcapped C18, which is designed to prevent phase collapse in highly aqueous mobile phases and offer better retention for polar compounds.[12] Phenyl-based columns are also included to explore potential π-π interactions with the analyte's aromatic system.[5] An acidic mobile phase is used to suppress the ionization of the carboxylic acid, as previously discussed.
Caption: Stage 1: Workflow for column and mobile phase screening.
Protocol:
-
Column Screening: Test the following columns (or equivalents) of 4.6 x 150 mm, 5 µm dimensions:
-
Standard C18
-
Polar-Endcapped C18
-
Phenyl-Hexyl
-
-
Mobile Phase Screening: For each column, run a generic gradient (e.g., 5% to 95% Acetonitrile over 15 minutes) with the following aqueous mobile phases (Mobile Phase A):
-
0.1% (v/v) Formic Acid in Water
-
0.05% (v/v) Trifluoroacetic Acid in Water
-
-
Standard Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA scan 200-400 nm, extract chromatogram at 254 nm.
-
-
Evaluation: Assess each combination for retention time, peak asymmetry (tailing factor), and overall signal intensity. Select the condition that provides the best balance of these factors to move into optimization.
Stage 2: Method Optimization
Causality: Once a promising column and mobile phase are selected (e.g., Polar-Endcapped C18 with 0.1% Formic Acid), the next step is to fine-tune the parameters to achieve the "Four S's" of chromatography: Speed, Sensitivity, Selectivity, and Symmetry. The gradient slope is adjusted to ensure good separation from any potential impurities while minimizing run time. Temperature is optimized to improve peak efficiency (lower peak width) and manage backpressure. The detection wavelength is finalized at the analyte's absorbance maximum (λmax) to ensure the highest sensitivity.
Caption: Stage 2: Systematic workflow for method optimization.
Protocol:
-
Gradient Optimization: Using the selected column/mobile phase, adjust the gradient slope. Start with the initial 15-minute gradient and test faster (e.g., 10-minute) and slower (e.g., 20-minute) gradients to find the optimal balance between resolution and run time.
-
Temperature Optimization: Evaluate the effect of column temperature at 25, 30, 35, and 40 °C. Select the temperature that provides the best peak efficiency (highest number of theoretical plates) and symmetry.
-
Wavelength Selection: Using the PDA detector, identify the wavelength of maximum absorbance (λmax) from the UV spectrum of the analyte peak. This will be the wavelength used for quantification.
-
Final Adjustments: Make any minor adjustments to flow rate or gradient as needed to finalize the method.
Final Optimized Method and System Suitability
The following table presents the final validated method parameters derived from the development process.
| Parameter | Optimized Condition |
| Column | Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 80% B in 10 min, hold at 80% B for 2 min, return to 10% B in 0.1 min, equilibrate for 2.9 min |
| Total Run Time | 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 265 nm (λmax) |
| Diluent | Acetonitrile:Water (50:50, v/v) |
System Suitability Test (SST): Before any sample analysis, the system's performance must be verified. This is achieved by injecting five replicate standards at the target concentration.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 5000 |
| % RSD for Peak Area | ≤ 2.0% |
| % RSD for Retention Time | ≤ 1.0% |
Method Validation Protocol (ICH Q2(R1))
Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[13]
Caption: Stage 3: Overview of method validation parameters.
Specificity
Protocol: Inject the diluent (blank) and a solution of the analyte. Acceptance Criteria: The blank chromatogram should show no interfering peaks at the retention time of the analyte.
Linearity
Protocol: Prepare a series of at least six standard solutions covering the expected range (e.g., 5, 10, 25, 50, 100, and 150 µg/mL). Inject each concentration and plot a calibration curve of peak area versus concentration. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Protocol: Perform a spike-recovery study. Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery of the analyte. Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.
Precision
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. Acceptance Criteria: The % RSD for the set of measurements should be ≤ 2.0%.
LOD & LOQ
Protocol: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve). Acceptance Criteria: The LOQ should be verified by analyzing a sample at this concentration, which should yield a response with acceptable accuracy and precision.
Robustness
Protocol: Intentionally introduce small variations to the method parameters and assess the impact on the results (e.g., retention time, peak area, tailing factor).
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (33 and 37 °C).
-
Mobile Phase pH: Slightly vary the amount of formic acid. Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Example Results
Below are representative data tables summarizing the expected outcomes of the validation process.
Table 1: Linearity Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 5.0 | 45,100 |
| 10.0 | 91,250 |
| 25.0 | 224,500 |
| 50.0 | 452,100 |
| 100.0 | 905,300 |
| 150.0 | 1,351,500 |
| Slope | 9015 |
| Intercept | 850 |
| r² | 0.9998 |
Table 2: Accuracy and Precision Summary
| Level | Accuracy (% Recovery) | Precision (% RSD, n=6) |
|---|---|---|
| Repeatability | N/A | 0.85% |
| Intermediate | N/A | 1.12% |
| 80% Spike | 100.5% | N/A |
| 100% Spike | 99.7% | N/A |
| 120% Spike | 101.2% | N/A |
Conclusion
A specific, linear, accurate, precise, and robust RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated. The use of a polar-endcapped C18 column with a formic acid-modified mobile phase at a controlled temperature of 35 °C was critical for achieving excellent peak shape and reproducible retention. This method is fit for its intended purpose and can be confidently implemented in quality control and research settings for the analysis of this important pharmaceutical intermediate.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. jordilabs.com [jordilabs.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 8. 1H-Indazole-6-carboxylic acid, 3-forMyl- | 319474-35-6 [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 1H-Indazole-6-carboxylic acid, 3-forMyl- - CAS:319474-35-6 - Sunway Pharm Ltd [3wpharm.com]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. public.pensoft.net [public.pensoft.net]
Application Note & Protocols: Selective Functionalization of the Carboxylic Acid Moiety in 3-Formyl-1H-indazole-6-carboxylic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the selective chemical transformation of the carboxylic acid group in 3-Formyl-1H-indazole-6-carboxylic acid. This bifunctional molecule is a valuable scaffold in medicinal chemistry, yet its synthetic utility is contingent on achieving chemoselectivity over its other reactive sites—namely, the C3-formyl group and the N1-H of the indazole ring. We will explore the principles behind, and the practical application of, key reactions such as esterification, amidation, and acid chloride formation, with a focus on strategies that ensure the integrity of the aldehyde functionality.
Introduction: The Strategic Importance of a Bifunctional Scaffold
The indazole ring system is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with activities ranging from anti-inflammatory to anti-tumor.[1] The compound this compound presents a particularly interesting synthetic platform due to its three distinct reactive centers. The ability to selectively manipulate one functional group while preserving the others is paramount for its effective use in constructing complex molecular architectures and for library synthesis in drug development programs.
The primary synthetic challenge lies in the inherent reactivity of all three sites:
-
C6-Carboxylic Acid: The primary target for modification, enabling the formation of esters, amides, and other derivatives.
-
C3-Formyl Group: An electrophilic aldehyde susceptible to nucleophilic attack and oxidation/reduction.
-
N1-Proton: The indazole N-H is acidic and its conjugate base is nucleophilic, creating a potential site for competing alkylation or acylation reactions.[2]
This document outlines validated protocols that navigate these challenges to achieve high-yield, selective derivatization of the carboxylic acid.
References
Application Note: A Strategic Guide to the Design and Synthesis of Bioactive Molecules from 3-Formyl-1H-indazole-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and investigational agents.[1][2] This application note provides a strategic framework and detailed protocols for leveraging the versatile starting material, 3-Formyl-1H-indazole-6-carboxylic acid , to generate libraries of novel bioactive molecules. We detail a multi-vector synthetic approach targeting the three key reactive sites of the molecule: the 3-formyl group, the 6-carboxylic acid moiety, and the N1-position of the indazole ring. By providing step-by-step protocols for derivatization, characterization, and subsequent bioactivity screening, this guide serves as a comprehensive resource for researchers aiming to explore new chemical space and accelerate the discovery of potent and selective therapeutic agents, such as kinase or histone deacetylase (HDAC) inhibitors.[3][4]
The Strategic Framework: A Multi-Vector Approach to Library Design
The power of this compound lies in its trifunctional nature. Each reactive site offers a distinct opportunity to modulate the molecule's physicochemical properties, spatial arrangement, and interaction with biological targets. A systematic exploration of these three vectors is crucial for developing a comprehensive Structure-Activity Relationship (SAR).[2][5]
-
Vector 1 (V1): The 3-Formyl Group. This aldehyde is a versatile handle for introducing a wide array of chemical functionalities. Reductive amination is a particularly powerful method, allowing for the installation of diverse amine-containing side chains that can serve as key pharmacophoric elements, engage in hydrogen bonding, or provide a point of attachment for larger substituents.[6]
-
Vector 2 (V2): The 6-Carboxylic Acid Group. This site is ideal for forming amide or ester linkages. Amide coupling with a library of amines allows for the exploration of the surrounding solvent-exposed region of a target's binding pocket, influencing properties like solubility, cell permeability, and target affinity.[7]
-
Vector 3 (V3): The N1-Indazole Nitrogen. The acidic N-H proton can be selectively alkylated or arylated to introduce substituents that can project into different regions of a protein's active site. This modification can significantly impact binding affinity and selectivity.[5]
The following diagram illustrates this multi-vector design strategy, providing a logical map for library generation.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Formyl-1H-indazole-6-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Formyl-1H-indazole-6-carboxylic acid (CAS 319474-35-6). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the common challenges and optimize your synthetic route.
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] The 3-formyl derivative, in particular, is a versatile building block, allowing for a wide range of subsequent chemical transformations to build molecular complexity.[4] This guide will focus on the most common and practical method for its preparation: the Vilsmeier-Haack formylation of 1H-indazole-6-carboxylic acid.
Primary Synthetic Route: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] The reaction utilizes a formylating agent, the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[8]
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium ion, is the active electrophile that attacks the electron-rich C3 position of the indazole ring. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors affecting yield and how can I improve it?
A1: Low yield is the most common challenge. It can typically be traced back to one of three areas: reagent stoichiometry, reaction temperature, or incomplete reaction.
-
Vilsmeier Reagent Stoichiometry: The ratio of POCl₃ to DMF and, critically, the ratio of the Vilsmeier reagent to your indazole substrate are paramount. An insufficient amount of the reagent will lead to incomplete conversion. Conversely, a large excess can sometimes promote side reactions.
-
Recommendation: Start with a 1.5 to 2.0 molar excess of the pre-formed Vilsmeier reagent relative to the 1H-indazole-6-carboxylic acid. You can screen different ratios to find the optimum for your specific setup. See the optimization table below.
-
-
Reaction Temperature: The Vilsmeier-Haack reaction is temperature-sensitive. The initial formation of the reagent is exothermic and should be controlled (typically 0 °C). The subsequent reaction with the indazole often requires heating to proceed at a reasonable rate.
-
Recommendation: Prepare the Vilsmeier reagent at 0 °C. After adding the indazole substrate, allow the reaction to warm to room temperature, then gradually heat to 60-80 °C. Monitor the reaction progress by TLC. If the reaction is sluggish, a higher temperature may be required, but be cautious of potential decomposition above 100 °C.
-
-
Work-up Procedure: The product is an acid and can be sensitive. Neutralization must be done carefully.
-
Recommendation: Quench the reaction by pouring it slowly onto crushed ice, followed by careful neutralization with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 5-6. This will precipitate the product, which can then be collected by filtration.
-
| Parameter | Condition A (Baseline) | Condition B (Increased Reagent) | Condition C (Increased Temp) |
| Vilsmeier Reagent (eq.) | 1.5 | 2.5 | 1.5 |
| Temperature | 60 °C | 60 °C | 80 °C |
| Time (h) | 4 | 4 | 4 |
| Typical Outcome | Moderate yield, some starting material | Higher conversion, potential for more byproducts | Faster reaction, risk of decomposition |
Q2: My TLC shows multiple spots, including one very close to my product. What are the likely side products?
A2: The formation of multiple products is usually due to a lack of regioselectivity, over-reaction, or reactions involving the carboxylic acid group.
-
N-Formylation: The nitrogen atoms of the indazole ring (N1 and N2) are also nucleophilic and can be formylated. This is often reversible upon acidic or basic work-up but can sometimes lead to stable byproducts.
-
Reaction at the Carboxylic Acid: The Vilsmeier reagent can react with carboxylic acids to form acyl chlorides or other activated species.[6] This can lead to undesired secondary reactions or decomposition.
-
Di-formylation: While less common for a deactivated ring system, forcing conditions (high temperature, large excess of reagent) could potentially lead to formylation at other positions on the benzene ring.
Troubleshooting Strategy:
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate to improve selectivity.
-
Control Reagent Addition: Add the indazole substrate solution slowly to the pre-formed Vilsmeier reagent. This maintains a consistent excess of the reagent and can prevent localized overheating and side reactions.
-
Purification: These byproducts can often be separated using column chromatography or careful recrystallization.
Q3: The reaction seems to stall, with significant starting material remaining even after prolonged heating. How can I drive it to completion?
A3: A stalled reaction points to insufficient activation energy or deactivated reagents.
-
Reagent Quality: Ensure your POCl₃ and DMF are anhydrous and of high purity. Moisture will rapidly decompose both the POCl₃ and the Vilsmeier reagent. Use freshly opened bottles or redistilled reagents.
-
Solvent Choice: While DMF is a reactant, sometimes an additional co-solvent is used. Ensure it is inert and anhydrous. Chlorinated solvents like dichloroethane (DCE) are common.
-
Activation: As mentioned in A1, a modest increase in temperature (e.g., from 70 °C to 90 °C) can often overcome the activation barrier. Monitor by TLC every 1-2 hours to track progress.
-
Microwave Irradiation: For small-scale synthesis, microwave-assisted heating can dramatically reduce reaction times and drive sluggish reactions to completion.[1][9] It provides efficient and uniform heating that is difficult to achieve with a traditional oil bath.
Q4: I'm having trouble with the purification. The crude product is an insoluble solid. What strategies do you recommend?
A4: The product contains both a carboxylic acid and an aldehyde on a rigid heterocyclic core, which can lead to low solubility in many common organic solvents.
-
Recrystallization: This is often the most effective method for purification on a larger scale.
-
Solvent Screening: Test solubility in a range of solvents. Good candidates include acetic acid, DMF/water mixtures, or ethanol/water. The ideal solvent will dissolve the product when hot but show poor solubility when cold.
-
-
Column Chromatography: While potentially challenging due to solubility, it can be effective for removing closely related impurities.
-
Solvent System: A polar eluent system will be required. Start with a mixture like dichloromethane/methanol (e.g., 95:5) and gradually increase the methanol polarity. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and prevent streaking by keeping the carboxylic acid protonated.
-
-
Acid-Base Extraction: An alternative is to dissolve the crude material in a dilute basic solution (e.g., NaHCO₃), which will deprotonate the carboxylic acid and render it water-soluble. Filter this solution to remove any non-acidic, insoluble impurities. Then, re-acidify the filtrate to precipitate the purified product.
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1H-Indazole-6-carboxylic acid
Materials:
-
1H-Indazole-6-carboxylic acid
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Ice
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.5 eq.) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes. A pale yellow, viscous solution or a crystalline solid of the Vilsmeier reagent should form.
-
Reaction: Dissolve 1H-Indazole-6-carboxylic acid (1.0 eq.) in a minimal amount of anhydrous DMF or DCM and add it slowly to the Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80 °C.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 10% Methanol in DCM with 1% Acetic Acid). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice (~10 g of ice per 1 g of starting material).
-
Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until gas evolution ceases and the pH is ~5-6. A precipitate should form.
-
Isolation: Stir the slurry for 30 minutes in an ice bath, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol or diethyl ether to aid in drying.
-
Drying: Dry the solid product in a vacuum oven at 50 °C overnight to yield the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a potential solvent (e.g., acetic acid, ethanol/water). Heat to boiling. If it dissolves completely and re-precipitates upon cooling, the solvent is suitable. Acetic acid is often a good first choice.
-
Dissolution: Transfer the bulk of the crude solid to an appropriately sized Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry in a vacuum oven.
By following this structured guide, researchers can effectively troubleshoot common issues and systematically optimize the synthesis of this valuable chemical intermediate, ensuring both high yield and purity.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Formyl-1H-indazole-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Formyl-1H-indazole-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. Indazole derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, the synthesis of this compound is notoriously challenging, primarily due to the electronic properties of the indazole ring system.
This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues, explain the underlying chemical principles, and offer robust troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Challenges with Direct C3-Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a standard method for formylating electron-rich aromatic systems.[3] It involves an electrophilic aromatic substitution using the "Vilsmeier reagent," an iminium salt typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[4][5] However, its application to the indazole core, especially one bearing a deactivating group, presents significant hurdles.
Question 1: Why is my Vilsmeier-Haack formylation of 1H-indazole-6-carboxylic acid resulting in low to no yield of the desired C3-formyl product?
Root Cause Analysis:
The primary reason for the failure of this reaction is the inherent electronic nature of the indazole ring system. Unlike its isostere, indole, the indazole ring is significantly less nucleophilic and thus less reactive towards electrophilic substitution. The direct Vilsmeier-Haack formylation at the C3 position of unsubstituted indazoles is known to be ineffective.[6] This low reactivity is further exacerbated by the presence of the electron-withdrawing carboxylic acid group at the 6-position, which deactivates the entire aromatic system towards electrophilic attack. The Vilsmeier reagent is a relatively weak electrophile compared to acylium ions generated in Friedel-Crafts acylations, making it highly sensitive to the activation state of the aromatic substrate.[7]
Troubleshooting & Optimization:
-
Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the formylation attempt. An ester group is still deactivating but may be less so than the free carboxylic acid, and it can prevent unwanted side reactions involving the acidic proton.
-
Increase Reaction Vigor: While exercising caution, gradually increasing the reaction temperature (e.g., from room temperature up to 80-100 °C) can sometimes overcome the activation energy barrier.[5] However, this must be balanced against the risk of side reactions (see Question 2).
-
Use a More Reactive Formylating Agent: While less common, alternative formylation procedures could be explored. However, the Vilsmeier-Haack remains the most standard approach. The issue lies more with the substrate than the reagent.
-
Consider an Alternative Synthetic Strategy: Given the documented inefficiency of this route, a different synthetic approach is highly recommended (see Section 2).
Diagram 1: Vilsmeier-Haack Mechanism & Substrate Deactivation
Caption: The electron-withdrawing -COOH group deactivates the indazole ring, hindering attack by the Vilsmeier reagent.
Question 2: My reaction is producing a dark tar, and analysis shows significant loss of the carboxylic acid group. What is causing this decomposition and decarboxylation?
Root Cause Analysis:
Indazole carboxylic acids can undergo decarboxylation, particularly under harsh acidic conditions and at elevated temperatures.[8] The conditions of the Vilsmeier-Haack reaction (POCl₃ is a strong Lewis acid) are often sufficient to promote this unwanted side reaction. The resulting 1H-indazole is more electron-rich than the starting material and can undergo non-selective reactions or polymerization, leading to the formation of tarry byproducts.
Troubleshooting & Optimization:
-
Strict Temperature Control: Maintain the lowest possible temperature that allows for any observable conversion. Start reactions at 0 °C and monitor closely by TLC or LCMS as you slowly warm the reaction.
-
Minimize Reaction Time: Do not run the reaction for extended periods (e.g., overnight) without evidence of product formation. Monitor every 1-2 hours to find the optimal time before significant decomposition begins.
-
Stoichiometry of Reagents: Use a minimal excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents). A large excess of POCl₃ will only increase the acidity and promote decomposition.
-
Alternative Solvents: While DMF is typically the reagent and solvent, using a non-reactive co-solvent like dichloromethane (DCM) or dichloroethane (DCE) might help control the reaction, although this is not standard for this specific transformation.
Table 1: Impact of Reaction Conditions on Decarboxylation
| Parameter | Condition | Expected Outcome on Decarboxylation | Recommendation |
| Temperature | > 100 °C | High risk | Avoid; maintain < 80 °C if possible |
| 25-50 °C | Low to moderate risk | Optimal starting range | |
| Reaction Time | > 12 hours | High risk | Monitor frequently; quench once SM is consumed or decomposition dominates |
| 2-6 hours | Moderate risk | A typical target timeframe | |
| POCl₃ Equiv. | > 3.0 | High risk | Use minimal excess (1.5-2.0 eq.) |
| 1.5-2.0 | Moderate risk | Recommended |
Question 3: Besides my starting material, I am isolating a byproduct that appears to be N-formylated. How can I prevent this?
Root Cause Analysis:
The indazole ring possesses two nitrogen atoms (N1 and N2) that are nucleophilic. In the presence of a strong base, the N1 proton can be removed, creating a highly nucleophilic indazolide anion. While Vilsmeier-Haack conditions are acidic, direct reaction at the nitrogen atoms can still compete with the desired, but difficult, C3-formylation. This leads to a mixture of N1 and N2-formylindazoles, which can be difficult to separate from the desired product and each other. The tautomeric nature of the 1H- and 2H-indazoles further complicates regioselectivity.[2]
Troubleshooting & Optimization:
-
N-Protection Strategy: The most robust solution is to protect the indazole nitrogen before attempting C3-formylation. A common protecting group is the tert-butyloxycarbonyl (Boc) group. The N1-Boc protected indazole can then be subjected to formylation, followed by deprotection of the Boc group under acidic conditions (e.g., TFA in DCM).
-
Directed Metalation: An alternative strategy altogether is to use a protecting group that also serves as a directed metalating group (DMG). For example, protecting the N1 position with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) could allow for regioselective deprotonation at C7 or C3, followed by quenching with an electrophilic formylating agent. However, achieving C3 selectivity over C7 can be challenging.
Diagram 2: N-Protection Strategy for Regiocontrol
Caption: A three-step workflow involving N-protection to ensure selective C3-formylation and prevent N-formylation.
Section 2: Alternative Synthesis via Indole Precursor Nitrosation
Given the low efficiency of direct formylation, a more successful, albeit multi-step, approach involves a ring transformation from an indole precursor. A reported method involves the nitrosation of an indole, which proceeds through ring-opening and subsequent re-closure to form the 1H-indazole-3-carboxaldehyde.[6] For the target molecule, this would start with 5-carboxyindole.
Question 4: I am attempting the synthesis from 5-carboxyindole via nitrosation and observing a significant amount of an unexpected benzoic acid derivative. What is this side reaction and how can I minimize it?
Root Cause Analysis:
This synthetic route proceeds via an initial nitrosation at the C3 position of the indole ring. The subsequent intermediate undergoes a ring-opening/ring-closing cascade to form the desired indazole aldehyde. A critical side reaction can occur under acidic conditions where an N-nitrosoaniline intermediate rearranges to a diazonium salt. This highly reactive diazonium salt can then undergo dediazoniation (loss of N₂) to form a carbocation, which, after workup and oxidation, can lead to the formation of the corresponding benzoic acid derivative, destroying the heterocyclic core.[6]
Troubleshooting & Optimization:
-
Strict pH Control: This is the most critical parameter. The reaction should be run in a slightly acidic environment.[6] A large excess of strong acid will favor the formation and subsequent decomposition of the diazonium salt intermediate. Use a buffered system or perform a slow, controlled addition of the acid.
-
Temperature Management: Keep the reaction temperature low (0-5 °C), especially during the addition of the nitrosating agent (e.g., NaNO₂) and acid. Diazonium salts are notoriously unstable at elevated temperatures.
-
Order of Addition: A reverse addition, where the indole solution is added slowly to the nitrosating mixture, can help maintain a low concentration of the indole and minimize dimer formation or other side reactions.[6]
Diagram 3: Nitrosation Main Reaction vs. Dediazoniation Side Reaction
Caption: Control of acidity is crucial to favor the desired ring-closure over the competing diazonium salt formation and decomposition.
Section 3: Purification and Characterization
Question 5: What is the most effective method for purifying the final this compound, which seems to be poorly soluble and difficult to handle?
Root Cause Analysis:
The target molecule possesses multiple functional groups that complicate purification. The carboxylic acid group is acidic, the indazole N-H proton is weakly acidic, the pyrazole-type nitrogen is basic, and the aldehyde is reactive. This zwitterionic character can lead to poor solubility in many common organic solvents and cause significant tailing on standard silica gel chromatography.
Troubleshooting & Optimization:
-
Recrystallization (Preferred Method): This is often the best method for purifying such compounds, provided a suitable solvent system can be found.
-
Solvent Screening: Test solvents like ethanol, isopropanol, acetic acid, or mixtures like DMF/water or DMSO/water. The goal is to find a solvent where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Protocol: Recrystallization from an Alcohol/Water System
-
Dissolve the crude solid in a minimum amount of hot alcohol (e.g., ethanol).
-
If impurities remain undissolved, perform a hot filtration to remove them.
-
Slowly add hot water to the clear solution until persistent cloudiness (the cloud point) is observed.
-
Add a few more drops of hot alcohol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
-
-
-
Column Chromatography (with modifications): If chromatography is necessary, standard silica gel will likely give poor results.
-
Acidified Eluent: Add a small amount of acetic acid (0.5-1.0%) to the mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexane). The acid will protonate the basic sites on the molecule, reducing interactions with the acidic silica surface and leading to sharper peaks.
-
Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is often very effective for polar, multifunctional compounds.
-
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Yield of 3-Formyl-1H-indazole-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 3-Formyl-1H-indazole-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in synthesizing this valuable heterocyclic building block. Indazole derivatives are prized scaffolds in medicinal chemistry, notably as kinase inhibitors, and efficient access to functionalized intermediates like this one is critical.[1][2]
This document provides in-depth, experience-driven answers to common issues encountered during synthesis, focusing on causality and providing robust, self-validating protocols to improve experimental outcomes.
Frequently Asked Questions & Troubleshooting Guide
Q1: My direct Vilsmeier-Haack formylation of 1H-indazole-6-carboxylic acid is resulting in low or no yield. What is the underlying chemical reason for this failure?
A1: This is a common and expected challenge. The direct Vilsmeier-Haack formylation at the C3 position of an indazole ring is often ineffective, a problem that is significantly exacerbated by the presence of a deactivating carboxylic acid group at the C6 position.[1]
There are two primary reasons for this low reactivity:
-
Electronic Effects of the Indazole Ring: The indazole system is less nucleophilic than analogous heterocycles like indoles or pyrroles. The Vilsmeier reagent, a chloroiminium ion generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a relatively weak electrophile.[3] It requires an electron-rich aromatic system to engage in electrophilic substitution efficiently.[4]
-
Deactivating Substituent: The -COOH group at the C6 position is a meta-directing, electron-withdrawing group. It reduces the electron density of the entire aromatic system, making the C3 position significantly less nucleophilic and therefore less reactive towards the Vilsmeier reagent.
The reaction mechanism below illustrates the required nucleophilic attack from the C3 position of the indazole onto the Vilsmeier reagent. If the electron density at C3 is insufficient, this step will not proceed at an appreciable rate.
Caption: Vilsmeier-Haack formylation workflow.
Q2: How can I optimize the Vilsmeier-Haack reaction conditions to favor the formylation of my substituted indazole?
A2: While direct formylation is challenging, systematically optimizing the reaction parameters can sometimes overcome the activation energy barrier. The key is to increase the electrophilicity of the reagent and provide sufficient energy without decomposing the starting material.
Table 1: Optimization Parameters for Vilsmeier-Haack Reaction
| Parameter | Recommended Range | Rationale & Causality |
| Reagent Stoichiometry | 3.0 - 5.0 eq. POCl₃ 3.0 - 5.0 eq. DMF | A higher concentration of the Vilsmeier reagent can shift the equilibrium towards the product, compensating for the low reactivity of the substrate.[3] Ensure POCl₃ is added slowly to DMF at 0°C to control the exothermic formation of the reagent. |
| Temperature | 80°C - 110°C | Substrates with deactivating groups often require higher temperatures to increase the reaction rate.[4] Monitor carefully, as prolonged heating can lead to decomposition and side products. Start at a lower temperature (e.g., 80°C) and gradually increase if no conversion is observed. |
| Reaction Time | 12 - 24 hours | Due to the low reactivity, an extended reaction time is almost certainly necessary. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. |
| Solvent | Neat DMF or Dichloromethane (DCM) / 1,2-Dichloroethane (DCE) | Using excess DMF as the solvent ensures a high concentration of the reagent.[5] Alternatively, using a non-reactive, higher-boiling co-solvent like DCE can help maintain the reagent in solution and allow for higher reaction temperatures.[3] |
Experimental Protocol: Optimized Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5.0 eq.). Cool the flask to 0°C using an ice bath. Add POCl₃ (3.0 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting solution at 0°C for an additional 30 minutes. The solution may become a thick slurry.[3]
-
Substrate Addition: Add 1H-indazole-6-carboxylic acid (1.0 eq.) to the pre-formed Vilsmeier reagent.
-
Reaction: Slowly warm the mixture to room temperature, then heat to 90-100°C using an oil bath.
-
Monitoring: Stir vigorously for 12-24 hours. Monitor the reaction's progress every 4-6 hours by taking a small aliquot, quenching it with ice-water, and analyzing it by TLC or LC-MS.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature and pour it slowly onto a stirred mixture of crushed ice and water. This hydrolysis step is highly exothermic.
-
Neutralization & Isolation: Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7. The product should precipitate out of the solution.
-
Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification will be necessary (see Q4).
Q3: I am observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?
A3: Byproduct formation is a clear sign of either incomplete reaction, decomposition, or competing reaction pathways. Given the harsh conditions required, several side reactions are possible.
Table 2: Common Side Reactions and Troubleshooting
| Observed Issue | Potential Cause | Mitigation Strategy |
| Recovery of Starting Material | Insufficient reactivity. | Increase temperature, reaction time, or reagent stoichiometry as described in Q2. If this fails, an alternative synthetic route is required. |
| Formation of Amide/Acyl Chloride | The carboxylic acid functional group reacts with the Vilsmeier reagent or DMF.[5] | This is difficult to avoid under these conditions. An effective strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before attempting the formylation. The ester can be hydrolyzed back to the carboxylic acid in a final step.[6] |
| Dark, Tarry Mixture | Decomposition of starting material or product under high heat. | Lower the reaction temperature and extend the reaction time. Ensure a completely inert atmosphere to prevent oxidation. |
| N-Formylation | The nitrogen atoms of the indazole ring can be formylated. | N-formylation is often reversible during aqueous workup. However, stable N-formylated products may form. Purification by chromatography is the best solution. |
Q4: Direct formylation is not viable. What is a reliable, high-yield alternative strategy for synthesizing this compound?
A4: When direct functionalization fails, a more robust, multi-step approach is necessary. The most reliable method reported for synthesizing 3-formyl-indazoles involves a ring transformation reaction starting from a corresponding indole derivative.[1] This approach circumvents the low reactivity of the indazole ring entirely.
Alternative Strategy: Nitrosation of a 6-Substituted Indole
This process involves the nitrosation of an indole at the C3 position, which triggers a ring-opening and subsequent ring-closure to form the 1H-indazole-3-carboxaldehyde.[1]
Caption: High-yield alternative synthesis workflow.
Experimental Protocol: Synthesis via Indole Nitrosation (Adapted from literature[1])
-
Starting Material: Begin with Methyl 1H-indole-6-carboxylate. If not commercially available, it can be prepared by the Fischer indole synthesis or by esterification of 1H-indole-6-carboxylic acid.
-
Nitrosating Mixture Preparation: In a flask, dissolve sodium nitrite (NaNO₂, ~8 eq.) in water. Cool the solution to 0°C. Slowly add hydrochloric acid (HCl, ~2.7 eq.) to generate the nitrosating agent in situ.
-
Indole Addition: Dissolve the Methyl 1H-indole-6-carboxylate (1 eq.) in a suitable solvent (e.g., a mixture of THF and water). Add this solution dropwise to the vigorously stirred nitrosating mixture at 0°C over 1-2 hours. Maintaining a low temperature and slow addition is critical to prevent side reactions.[1]
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C and then slowly warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Workup & Isolation: Quench the reaction with a reducing agent (e.g., sodium sulfite solution) to destroy excess nitrous acid. Extract the product (Methyl 3-formyl-1H-indazole-6-carboxylate) with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the intermediate ester by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (~2-3 eq.) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Final Isolation: Remove the THF via rotary evaporation. Acidify the remaining aqueous solution with 1M HCl to a pH of ~3-4. The final product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry to yield the pure product.
Q5: What is the best method for purifying the final crude product?
A5: The final product has both a carboxylic acid and an aldehyde, making it polar and potentially sensitive. A multi-step purification approach is often best.
-
Acid-Base Extraction: This is a powerful first-pass purification to remove neutral organic impurities.
-
Dissolve the crude solid in a suitable organic solvent (like ethyl acetate).
-
Extract with a mild base (e.g., saturated NaHCO₃ solution). The desired product will move to the aqueous layer as its carboxylate salt.
-
Separate the layers. Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.
-
Carefully re-acidify the aqueous layer with 1M HCl at 0°C until the product precipitates.
-
Filter, wash with cold water, and dry.
-
-
Recrystallization: If the product from the acid-base extraction is still impure, recrystallization can be effective. Finding the right solvent system is key. Try solvent systems like ethanol/water, acetic acid/water, or DMF/water.
-
Silica Gel Chromatography: This should be the final step if high purity is required.
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A polar solvent system is required. Start with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and prevent streaking by keeping the carboxylic acid protonated.[7]
-
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-Formyl-1H-indazole-6-carboxylic acid
Welcome to the technical support center for 3-Formyl-1H-indazole-6-carboxylic acid (FICA). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile molecule. As a bifunctional heterocyclic compound, FICA is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents.[1][2][3] However, its unique chemical architecture, featuring an indazole core, an aldehyde (formyl) group, and a carboxylic acid moiety, presents specific handling and stability considerations that are crucial for obtaining reliable and reproducible experimental results.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage, handling, and use of FICA in experimental workflows.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter, explains the underlying chemical principles, and offers actionable solutions.
Issue 1: Inconsistent Analytical Results (NMR, LC-MS) or Appearance of New Impurities Over Time
Question: "My freshly dissolved sample of FICA looks clean by LC-MS, but after a day on the benchtop or a few days in solution, I see new peaks, and the purity drops. What is happening?"
Plausible Causes & Solutions:
-
Oxidation of the Formyl Group: The aldehyde group at the 3-position is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air (oxygen), light, or trace metal impurities that can catalyze the reaction. This is a common degradation pathway for many aromatic aldehydes.
-
Causality: The formyl proton is readily abstracted, and the resulting radical can react with oxygen. This process can be accelerated by light (photo-oxidation) or metal ions.
-
Solution:
-
Inert Atmosphere: When working with FICA solutions for extended periods, purge the solvent with an inert gas like nitrogen or argon before dissolution. Store solutions under an inert headspace.
-
Solvent Purity: Use high-purity, antioxidant-free solvents. Ethers, for example, can form peroxides that are potent oxidizing agents.
-
Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Chelating Agents: If metal contamination is suspected (e.g., from spatulas or reaction vessels), consider adding a trace amount of a chelating agent like EDTA to the solution, if compatible with your downstream application.
-
-
-
Dimerization/Oligomerization: Aldehydes can undergo self-condensation or other reactions to form dimers or oligomers, particularly in concentrated solutions or under basic conditions.
-
Causality: The electron-withdrawing nature of the indazole ring can influence the reactivity of the formyl group.
-
Solution:
-
Prepare Fresh Solutions: Prepare solutions of FICA immediately before use. Avoid long-term storage in solution.
-
Control pH: Maintain a neutral or slightly acidic pH for solutions. Avoid basic conditions which can catalyze aldol-type reactions.
-
-
Issue 2: Low Yields or Stalled Amide Coupling Reactions
Question: "I'm trying to perform an amide coupling using the carboxylic acid group of FICA, but my yields are consistently low, and I recover a lot of starting material."
Plausible Causes & Solutions:
-
Interference from the Formyl Group: The aldehyde group is reactive and can interfere with standard coupling reagents. For example, primary amines used for coupling can reversibly react with the aldehyde to form an imine, effectively reducing the concentration of the amine available for the desired amide bond formation.
-
Causality: Imine formation is a competing, often reversible, reaction that can sequester the nucleophile.
-
Solution:
-
Protecting Group Strategy: The most robust solution is to protect the aldehyde group before performing the amide coupling. A common method is to convert it to an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst). The acetal is stable to most amide coupling conditions and can be readily removed afterward by acid hydrolysis.
Caption: Aldehyde protection workflow for amide coupling.
-
-
-
Poor Solubility: FICA may have limited solubility in common organic solvents used for amide coupling (e.g., DCM, DMF), especially once the reaction begins and salt byproducts form.
-
Solution:
-
Solvent Screening: Screen different solvents or solvent mixtures. N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can be good options for poorly soluble substrates, though they require higher temperatures for removal.
-
Temperature Control: Gently warming the reaction mixture may improve solubility, but monitor for potential degradation of coupling agents or the product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid FICA should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation pathways. Some suppliers recommend room temperature, but refrigeration is a safer general practice.[4] |
| Atmosphere | Dry, Inert Gas (Argon/Nitrogen) | The compound is sensitive to moisture and oxidation. A dry, inert atmosphere is crucial. |
| Light | Protected from Light (Amber Vial) | Prevents potential photodecomposition. |
Q2: Is this compound stable in aqueous solutions? What pH range is recommended?
The stability in aqueous solutions is pH-dependent.
-
Acidic to Neutral pH (pH 4-7): Generally, the compound exhibits better stability in this range.
-
Basic pH (>8): Avoid strongly basic conditions. The carboxylic acid will be deprotonated to a carboxylate, which can increase solubility but may also promote side reactions involving the aldehyde group (e.g., Cannizzaro reaction, aldol-type condensations). The indazole N-H is also acidic and can be deprotonated under sufficiently basic conditions.
Q3: Can I use heat to dissolve the compound?
Gentle heating can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. As a starting point, do not exceed 40-50°C. Perform a small-scale test and analyze by LC-MS to ensure no degradation occurs under your specific conditions (solvent, temperature, and duration of heating).
Q4: The color of my solid FICA has changed from off-white to yellow/brown. Is it still usable?
A color change often indicates degradation or the presence of impurities. While it might not render the material completely unusable for all applications, it is a strong warning sign.
-
Recommended Action: Before use, re-analyze the material by LC-MS and NMR to determine the purity. If significant degradation has occurred, it is advisable to purify the compound (e.g., by recrystallization or column chromatography) or purchase a fresh batch to ensure the integrity of your experimental results.
Caption: Decision workflow for discolored FICA solid.
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stock Solution
This protocol is designed to minimize degradation during dissolution and short-term storage.
-
Preparation: Place a clean, dry amber glass vial containing a magnetic stir bar on a balance.
-
Weighing: Tare the balance. Carefully weigh the desired amount of solid FICA directly into the vial.
-
Solvent Preparation: Use a high-purity, anhydrous grade solvent (e.g., DMSO, DMF). If not from a freshly opened bottle, consider purging the solvent with dry argon or nitrogen for 10-15 minutes to remove dissolved oxygen.
-
Dissolution: Add the desired volume of solvent to the vial.
-
Inerting: Immediately cap the vial and briefly purge the headspace with argon or nitrogen.
-
Mixing: Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming (up to 40°C) can be applied if necessary.
-
Storage: For short-term storage (1-3 days), store the solution at 2-8°C under an inert headspace. For longer-term storage, flash-freeze aliquots and store at -20°C or -80°C, but validate stability for your specific application.
Protocol 2: Acetal Protection of the Formyl Group
This is a general procedure for protecting the aldehyde before subsequent reactions like amide coupling.
-
Reaction Setup: To a solution of this compound (1 equivalent) in toluene (approx. 0.1 M), add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.05 equivalents).
-
Water Removal: Equip the reaction flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is complete when water is no longer collected in the Dean-Stark trap.
-
Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate to quench the acid catalyst, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetal-protected product, which can be used in the next step without further purification if sufficiently pure.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1H-Indazole-6-carboxylic acid, 3-forMyl- - CAS:319474-35-6 - Sunway Pharm Ltd [3wpharm.com]
solubility of 3-Formyl-1H-indazole-6-carboxylic acid in different solvents
Welcome to the technical support center for 3-Formyl-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use in experimental settings.
Introduction to this compound
This compound is a bifunctional molecule featuring a reactive aldehyde (formyl) group and a carboxylic acid on an indazole scaffold. The indazole core is a key pharmacophore in many biologically active compounds.[1][2] Understanding its solubility is critical for its effective use in various applications, from organic synthesis to biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a balance of polar and non-polar functional groups:
-
Polar Groups: The carboxylic acid (-COOH) and formyl (-CHO) groups are polar and capable of forming hydrogen bonds. The nitrogen atoms in the indazole ring also contribute to its polarity. These groups enhance solubility in polar solvents.
-
Non-Polar Group: The bicyclic indazole ring system is aromatic and largely non-polar, which can limit solubility in highly polar solvents like water.
Q2: What is the expected solubility of this compound in common laboratory solvents?
-
Aqueous Solutions: Due to the non-polar indazole ring, solubility in neutral water is expected to be low.[3] However, the carboxylic acid group allows for deprotonation under basic conditions to form a more soluble carboxylate salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is expected in these solvents. They can solvate both the polar functional groups and the non-polar aromatic ring.
-
Alcohols (e.g., Methanol, Ethanol): Good solubility is anticipated. Alcohols are polar and can engage in hydrogen bonding with the carboxylic acid and formyl groups.[3]
-
Non-Polar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected due to the presence of the polar carboxylic acid and formyl groups.
Solubility Prediction Summary Table
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Aqueous (Neutral) | Water, PBS | Low | The non-polar indazole ring dominates.[3] |
| Aqueous (Basic) | aq. NaOH, aq. NaHCO₃ | High | Formation of a soluble carboxylate salt. |
| Polar Aprotic | DMSO, DMF, Acetone | High | Good solvation of both polar and non-polar regions. |
| Alcohols | Methanol, Ethanol | Good | Capable of hydrogen bonding.[3] |
| Ethers | THF, Diethyl Ether | Moderate | Moderate polarity. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Depends on the overall polarity balance. |
| Non-Polar | Hexanes, Toluene | Poor | "Like dissolves like" principle.[3] |
Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen solvent.
Root Cause Analysis and Solutions:
-
Incorrect Solvent Choice: The polarity of your solvent may not be appropriate for this compound.
-
Solution: Refer to the solubility prediction table. If you are using a non-polar solvent, switch to a polar aprotic solvent like DMSO or an alcohol.
-
-
Insufficient Energy Input: The dissolution process may be kinetically slow.
-
Solution: Gentle heating and agitation (sonication or vortexing) can help overcome the energy barrier for dissolution. However, be cautious with heating as it can potentially cause degradation.
-
-
pH of the Medium (for aqueous solutions): In neutral water, the carboxylic acid is protonated, limiting its solubility.
-
Solution: For aqueous solutions, increase the pH above the pKa of the carboxylic acid (typically around 4-5) to deprotonate it into the more soluble carboxylate form. Adding a base like sodium hydroxide or sodium bicarbonate can significantly improve solubility.
-
Experimental Workflow for Solubility Enhancement in Aqueous Media
Caption: Workflow for improving aqueous solubility by pH adjustment.
Issue 2: The compound appears to be degrading upon dissolution.
Root Cause Analysis and Solutions:
-
Reactive Aldehyde Group: The formyl group is susceptible to oxidation, especially in the presence of air and light, or reaction with nucleophilic solvents (like methanol under certain conditions).
-
Solution: Prepare solutions fresh and use them promptly. Store stock solutions in a dark, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C or -80°C).
-
-
Harsh pH Conditions: Extreme pH (highly acidic or basic) can lead to hydrolysis or other degradation pathways.
-
Solution: While basic conditions can improve solubility, avoid excessively high pH. Aim for a pH that is just high enough to ensure dissolution and is compatible with your downstream application.
-
Logical Relationship of Factors Affecting Stability
Caption: Factors influencing the stability of the compound in solution.
Protocols
Protocol 1: General Procedure for Preparing a Stock Solution in an Organic Solvent (e.g., DMSO)
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.
-
Dissolution: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Gentle warming (up to 40°C) can be applied if necessary, but monitor for any color changes that might indicate degradation.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, amber vial to protect it from light and moisture.
Protocol 2: Preparation of a pH-Adjusted Aqueous Solution
-
Suspension: Suspend the weighed compound in the desired volume of deionized water or buffer.
-
Basification: While stirring, add a dilute solution of NaOH (e.g., 0.1 M or 1 M) dropwise.
-
Monitoring: Continue adding the base until the solid completely dissolves. Use a pH meter to monitor the pH.
-
Final Adjustment: Once dissolved, you can adjust the pH to the final desired value for your experiment using dilute HCl or NaOH. Be aware that lowering the pH too much may cause the compound to precipitate.
-
Usage: Use the freshly prepared aqueous solution immediately for the best results.
References
Technical Support Center: Purification of 3-Formyl-1H-indazole-6-carboxylic acid
Welcome to the technical support center for 3-Formyl-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile heterocyclic compound. Leveraging extensive experience with indazole derivatives and fundamental chemical principles, this document provides practical troubleshooting advice and in-depth explanations to ensure the successful isolation of high-purity material.
Introduction to Purification Challenges
This compound (MW: 190.16, CAS: 319474-35-6) is a bifunctional molecule featuring both an aldehyde and a carboxylic acid group on an indazole scaffold.[1][2] This dual reactivity, while synthetically useful, presents unique purification challenges. The presence of both acidic (carboxylic acid) and reactive (aldehyde) functionalities can lead to issues with solubility, stability, and the formation of complex impurity profiles. This guide will address these challenges systematically.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Issue 1: Poor Solubility in Common Recrystallization Solvents
Question: I am having difficulty finding a suitable solvent system for the recrystallization of my crude this compound. It either remains insoluble or oils out upon cooling. What should I do?
Answer: The amphipathic nature of this molecule, with its polar carboxylic acid and aldehyde groups and a less polar indazole ring, can make solvent selection for recrystallization challenging.
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Underlying Cause: A single solvent may not effectively solubilize the compound at high temperatures while ensuring low solubility at room temperature for good recovery. The carboxylic acid group can lead to strong intermolecular hydrogen bonding, reducing solubility in non-polar solvents, while the indazole ring limits solubility in highly polar aqueous systems.
-
Troubleshooting Steps:
-
Solvent Screening: Systematically screen a range of solvents with varying polarities. Start with polar protic solvents like ethanol or isopropanol, and polar aprotic solvents like ethyl acetate or acetone.
-
Mixed Solvent Systems: A mixed solvent system is often the key. A good starting point is a pair of miscible solvents where the compound is soluble in one (the "good" solvent) and insoluble in the other (the "anti-solvent").
-
Recommended Pairs:
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Ethanol/Water
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Methanol/Water
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Dichloromethane/Hexane
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Ethyl Acetate/Heptane
-
-
-
pH Adjustment: The carboxylic acid moiety allows for pH-mediated solubility control.
-
Dissolve the crude material in a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃) to form the soluble carboxylate salt.
-
Filter the solution to remove any base-insoluble impurities.
-
Slowly acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the purified carboxylic acid. Monitor the pH carefully to avoid over-acidification which could potentially affect the aldehyde group.
-
Collect the precipitate by filtration, wash with cold water, and dry thoroughly.
-
-
Issue 2: Co-eluting Impurities in Column Chromatography
Question: I am running a silica gel column to purify my compound, but I am observing impurities that co-elute with my product. How can I improve the separation?
Answer: Co-elution is a common problem when dealing with impurities that have similar polarity to the target compound. For this compound, these could include starting materials or side-products with similar functional groups.
-
Potential Impurities:
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Unreacted Starting Materials: Depending on the synthetic route, these could be substituted indoles or other precursors.
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Over-oxidation Product: The aldehyde group can be susceptible to oxidation to a second carboxylic acid, forming a dicarboxylic acid derivative.
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Dimerization/Oligomerization Products: Aldehydes can undergo self-condensation reactions.
-
Related Indazole Derivatives: Impurities from the synthesis of the indazole core itself.[3]
-
-
Chromatography Optimization:
-
Solvent System Modification:
-
Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. A common gradient is from 100% dichloromethane to a mixture of dichloromethane and methanol.
-
Acidification of Mobile Phase: Adding a small amount of acetic acid (0.1-1%) or formic acid to the mobile phase can suppress the ionization of the carboxylic acid group. This often leads to sharper peaks and better separation from less acidic impurities.
-
-
Alternative Stationary Phases:
-
If silica gel fails, consider using a different stationary phase. For acidic compounds, alumina (neutral or acidic) can sometimes provide a different selectivity.
-
Reverse-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol (often with a formic acid or trifluoroacetic acid modifier) is an excellent alternative for polar compounds.
-
-
Flash Chromatography: Utilize an automated flash chromatography system for better control over the gradient and more efficient separation.
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Issue 3: Product Degradation During Purification
Question: My final product purity is low, and I suspect the compound is degrading during purification. What are the potential causes and how can I prevent this?
Answer: The aldehyde functional group is susceptible to oxidation, and the overall molecule may be sensitive to heat and extreme pH.
-
Mechanisms of Degradation:
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Oxidation: The aldehyde can be oxidized to a carboxylic acid, especially if exposed to air for extended periods, particularly at elevated temperatures or in the presence of certain solvents.
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Decarboxylation: While less common for aromatic carboxylic acids, prolonged heating could potentially lead to some decarboxylation.
-
-
Preventative Measures:
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Temperature Control: Avoid excessive heat during recrystallization and solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C).
-
Inert Atmosphere: When handling the compound for extended periods, especially in solution, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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pH Control: Avoid strongly basic conditions, as this can promote side reactions of the aldehyde group (e.g., Cannizzaro reaction if disproportionation is possible). When performing a base wash or pH-mediated purification, use mild bases like sodium bicarbonate.
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Prompt Processing: Do not leave the compound in solution for longer than necessary. Proceed with the purification steps promptly after the reaction is complete.
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Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound? A1: Pure this compound is typically an off-white to pale yellow solid. The melting point is not widely reported in publicly available literature, but for a pure compound, a sharp melting range is expected.
Q2: How should I store the purified compound? A2: To prevent degradation, store the purified solid in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration in a desiccator is recommended.
Q3: What analytical techniques are best for assessing the purity of the final product? A3: A combination of techniques is recommended:
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¹H NMR: To confirm the structure and identify any proton-bearing impurities.
-
LC-MS: To determine the purity by peak area and confirm the molecular weight.
-
HPLC: For quantitative purity analysis using a calibrated standard if available.
Q4: Can I use derivatization to aid in purification? A4: Yes, though it adds extra steps. You could protect the aldehyde as an acetal or the carboxylic acid as an ester, perform the purification, and then deprotect. For instance, esterification of the carboxylic acid can make the molecule less polar and more amenable to silica gel chromatography.[4] However, the deprotection step must be chosen carefully to be compatible with the other functional group.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (2-3 times).
-
Combine the aqueous layers and wash with the organic solvent (e.g., ethyl acetate) to remove any neutral impurities.
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Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl with stirring until precipitation is complete (typically pH 2-3).
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the purified product under vacuum.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 98:2 dichloromethane:methanol with 0.1% acetic acid).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent mixture and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
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Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 98:2 dichloromethane:methanol and gradually increasing the methanol concentration).
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the purification strategies.
Caption: Overview of purification pathways for the target compound.
Caption: Decision logic for selecting a purification method.
References
Technical Support Center: 3-Formyl-1H-indazole-6-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-Formyl-1H-indazole-6-carboxylic acid. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who may encounter challenges during the synthesis, purification, and analysis of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and practical laboratory experience to address common issues, with a particular focus on the identification and management of impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most probable impurities in my sample of this compound, and where do they originate?
A1: The purity of your this compound is intrinsically linked to its synthetic route. A common and efficient method for its preparation is the Vilsmeier-Haack formylation of 1H-indazole-6-carboxylic acid.[1][2][3] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][4]
Based on this synthetic pathway, the following are the most likely impurities to be encountered:
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Unreacted Starting Material: The presence of unreacted 1H-indazole-6-carboxylic acid is a common impurity. This can result from incomplete reaction kinetics, insufficient reagent stoichiometry, or suboptimal reaction conditions.
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Isomeric Byproducts: While the formylation is generally regioselective for the 3-position of the indazole ring, minor amounts of other formylated isomers may be produced. The electronic properties of the indazole ring can direct the electrophilic substitution to other positions, although this is generally less favored.
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Products of Carboxylic Acid Group Reactions: The Vilsmeier reagent is known to react with carboxylic acids to form various derivatives, such as acid chlorides or amides, though these are typically hydrolyzed back to the carboxylic acid during aqueous workup.[3] However, under certain conditions, stable byproducts derived from the carboxylic acid moiety could persist.
-
Residual Solvents and Reagents: Inadequate purification can lead to the presence of residual DMF, phosphorus-containing byproducts from the decomposition of POCl₃, and any other solvents used in the reaction or purification steps.
-
Degradation Products: Although this compound is a relatively stable molecule, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) could lead to degradation.
Below is a diagram illustrating the primary synthetic route and the potential points of impurity introduction.
Caption: Synthetic pathway and potential sources of impurities.
Q2: I suspect my product is impure. What analytical techniques are recommended for purity assessment and impurity identification?
A2: A multi-pronged analytical approach is crucial for accurately assessing the purity of your this compound and identifying any unknown impurities. We recommend the following techniques:
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High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for purity determination. A reverse-phase HPLC method, often with UV detection, can effectively separate the target molecule from most impurities. Developing a gradient elution method can be particularly useful for resolving compounds with a wide range of polarities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides invaluable information for impurity identification. The mass-to-charge ratio (m/z) of the impurity peaks can help in determining their molecular weights and, in conjunction with fragmentation patterns, their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The presence of unexpected signals in the NMR spectrum of your product can indicate the presence of impurities. For instance, the characteristic aldehyde proton signal of the product can be compared to any other aldehydic protons that might suggest isomeric impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the expected functional groups (e.g., carboxylic acid O-H and C=O stretches, aldehyde C=O stretch, N-H stretch) and to detect any unexpected functional groups that might be present in impurities.
Data Summary: Typical Analytical Parameters
| Analytical Technique | Parameter | Typical Observation for Pure Product | Indication of Impurity |
| HPLC-UV | Purity | >98% (by peak area) | Additional peaks in the chromatogram |
| LC-MS | Mass Spectrum | Expected [M+H]⁺ or [M-H]⁻ | Peaks with unexpected m/z values |
| ¹H NMR | Spectrum | Clean spectrum with expected chemical shifts and integrations | Unidentified signals, altered integration ratios |
| FTIR | Spectrum | Characteristic peaks for aldehyde, carboxylic acid, and indazole | Unexpected absorption bands |
Q3: My HPLC analysis shows a significant peak corresponding to the starting material. How can I improve the reaction conversion?
A3: The presence of unreacted 1H-indazole-6-carboxylic acid indicates an incomplete Vilsmeier-Haack reaction. Here are several troubleshooting steps to enhance the conversion:
-
Reagent Stoichiometry: Ensure that a sufficient excess of the Vilsmeier reagent is used. Typically, 1.5 to 3 equivalents of the reagent relative to the starting material are employed.[1]
-
Reaction Temperature and Time: The Vilsmeier-Haack reaction is often performed at elevated temperatures. If you are running the reaction at room temperature, consider gently heating the reaction mixture (e.g., to 50-80 °C) and monitoring the progress by TLC or HPLC. Increasing the reaction time may also drive the reaction to completion.
-
Purity of Reagents: Ensure that the DMF and POCl₃ are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent and hinder the reaction.
-
Order of Addition: The order of reagent addition can be critical. It is generally recommended to add the substrate to the pre-formed Vilsmeier reagent.[5]
Experimental Protocol: Optimizing the Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the 1H-indazole-6-carboxylic acid in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them with water, and analyzing by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice with stirring. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.
Caption: Troubleshooting workflow for low reaction conversion.
Q4: How can I effectively remove the identified impurities from my crude this compound?
A4: The choice of purification method will depend on the nature and quantity of the impurities present. Here are the most effective techniques:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical. An ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities will either be highly soluble or insoluble at all temperatures. Screening various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) is recommended.
-
Column Chromatography: For separating mixtures with closely related compounds, such as isomeric byproducts, silica gel column chromatography is the method of choice. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) should be developed using TLC analysis.
-
Acid-Base Extraction: This technique can be useful for separating the acidic product from non-acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The deprotonated product will move into the aqueous layer. The layers can then be separated, and the aqueous layer acidified to precipitate the pure product.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
Validation & Comparative
A Definitive Guide to the Structural Validation of 3-Formyl-1H-indazole-6-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. Ambiguity in structure can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of promising therapeutic candidates. This guide provides an in-depth, technically-grounded framework for the structural validation of 3-Formyl-1H-indazole-6-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.
We will not only detail the expected spectroscopic data for this molecule but also compare it with a plausible structural isomer, 3-carboxy-1H-indazole-6-carbaldehyde, to highlight the key differentiating analytical signatures. This comparative approach, rooted in fundamental spectroscopic principles, provides a robust self-validating system for any researcher working with this or similar molecular scaffolds.
The Imperative of Structural Integrity
The indazole core is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs.[1][2][3] The precise arrangement of functional groups on this bicyclic system is critical to its interaction with biological targets. In the case of this compound, the relative positions of the formyl and carboxylic acid groups dictate the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape. An erroneous structural assignment could lead to the pursuit of a pharmacological dead-end.
To address this, we present a multi-pronged analytical approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Structures Under Investigation
Before delving into the analytical data, it is crucial to visualize the structures .
Figure 1: Chemical structures of the target compound and its positional isomer.
A Comparative Spectroscopic Analysis
The following sections detail the anticipated spectroscopic data for this compound and contrast it with the expected data for its isomer, 3-carboxy-1H-indazole-6-carbaldehyde. This head-to-head comparison provides a clear roadmap for distinguishing between the two.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, multiplicity, and coupling constants of each proton signal provide a detailed picture of its local electronic environment and proximity to other protons.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Assignment | This compound (Predicted) | 3-Carboxy-1H-indazole-6-carbaldehyde (Predicted) | Rationale for Differentiation |
| Aldehyde CHO | ~10.1 ppm (s) | ~10.0 ppm (s) | Minimal difference expected. |
| Carboxylic Acid COOH | ~13.5 ppm (br s) | ~13.8 ppm (br s) | Minimal difference expected; both are broad singlets. |
| Indazole NH | ~14.0 ppm (br s) | ~14.2 ppm (br s) | Minimal difference expected; both are broad singlets. |
| H4 | ~8.1 ppm (d) | ~7.8 ppm (d) | The electron-withdrawing effect of the adjacent carboxylic acid in the target molecule should shift H4 downfield compared to the isomer. |
| H5 | ~7.8 ppm (dd) | ~8.2 ppm (dd) | H5 in the isomer will be more deshielded due to the stronger mesomeric effect of the C6-aldehyde. |
| H7 | ~8.4 ppm (s) | ~8.0 ppm (s) | The proximity to the C6-carboxylic acid in the target should lead to a greater downfield shift for H7. |
The most telling differences will be in the aromatic region. The precise chemical shifts of the protons on the benzene ring of the indazole core are highly sensitive to the electronic nature and position of the substituents. For instance, the ¹H NMR spectrum of the related 1H-indazole-6-carboxylic acid shows aromatic protons in the range of 7.6-8.2 ppm.[4] The additional formyl group at the 3-position in our target molecule will further influence these shifts.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR provides complementary information to ¹H NMR, revealing the chemical environment of each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Assignment | This compound (Predicted) | 3-Carboxy-1H-indazole-6-carbaldehyde (Predicted) | Rationale for Differentiation |
| Aldehyde C HO | ~188 ppm | ~192 ppm | The carbon of the aldehyde at C6 in the isomer is expected to be slightly more downfield. |
| Carboxylic Acid C OOH | ~168 ppm | ~165 ppm | The carboxylic acid at C3 in the isomer is expected to be slightly more upfield. |
| C3 | ~145 ppm | ~148 ppm | The carbon attached to the carboxylic acid will have a different chemical shift than the one attached to the formyl group. |
| C3a | ~123 ppm | ~125 ppm | |
| C4 | ~122 ppm | ~120 ppm | |
| C5 | ~128 ppm | ~130 ppm | |
| C6 | ~126 ppm | ~129 ppm | The carbon bearing the substituent will show a significant chemical shift difference. |
| C7 | ~115 ppm | ~112 ppm | |
| C7a | ~142 ppm | ~140 ppm |
The key diagnostic signals in the ¹³C NMR spectrum are the carbonyl carbons of the aldehyde and carboxylic acid groups. Their distinct chemical shifts, typically separated by at least 20 ppm, provide a clear indication of which group is at which position.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. Both this compound and its isomer have the same molecular formula (C₉H₆N₂O₃) and therefore the same exact mass.
Expected HRMS Data:
-
Calculated Mass [M+H]⁺: 191.0451
-
Calculated Mass [M-H]⁻: 189.0306
While HRMS will confirm the elemental composition, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) can help differentiate between the isomers. The loss of CO₂ (44 Da) from the carboxylic acid and CO (28 Da) from the aldehyde will be common fragmentation pathways. However, the relative intensities of these fragments and subsequent fragmentation patterns may differ based on the stability of the resulting fragment ions, which is influenced by the substituent positions.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.
Table 3: Predicted IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound (Predicted) | 3-Carboxy-1H-indazole-6-carbaldehyde (Predicted) | Rationale for Differentiation |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | Both will show a very broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid.[5] |
| N-H stretch (Indazole) | ~3200 (broad) | ~3200 (broad) | Overlaps with the O-H stretch. |
| C=O stretch (Aldehyde) | ~1690 | ~1685 | The position of the aldehyde may slightly alter the C=O stretching frequency due to electronic effects. |
| C=O stretch (Carboxylic Acid) | ~1710 | ~1715 | The position of the carboxylic acid may slightly alter the C=O stretching frequency. |
| C=C and C=N stretches | 1620-1450 | 1620-1450 | Complex fingerprint region, likely to show subtle differences. |
The most informative region in the IR spectrum will be the carbonyl stretching region (1650-1750 cm⁻¹). While both molecules will exhibit two distinct C=O stretches, the precise frequencies can be influenced by the electronic environment. Conjugation and hydrogen bonding play a significant role in determining the exact position of these bands.
Experimental Protocols for Structural Validation
To obtain the data discussed above, a systematic experimental workflow is required.
Figure 2: A logical workflow for the synthesis and structural validation.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment of protons and carbons, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes. The high resolution and mass accuracy of the instrument will allow for the determination of the elemental composition.
-
Data Analysis: Compare the measured exact mass to the calculated exact mass for the expected molecular formula (C₉H₆N₂O₃). A mass error of less than 5 ppm is typically considered acceptable for confirmation.
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an attenuated total reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, paying close attention to the carbonyl stretching region.
Conclusion
The structural validation of this compound is a critical step in its development for any potential application. By employing a combination of ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy, and by carefully comparing the obtained data with that predicted for a plausible isomer, researchers can have a high degree of confidence in their structural assignment. This guide provides the necessary framework and expected data to perform this validation with scientific rigor and integrity. The causality behind each experimental choice is rooted in the fundamental principles of spectroscopy, ensuring a self-validating and trustworthy analytical workflow.
References
- 1. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [chemicalbook.com]
- 5. 704-91-6|1H-Indazole-6-carboxylic acid|BLD Pharm [bldpharm.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Formyl-1H-indazole-6-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including potent kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs derived from 3-Formyl-1H-indazole-6-carboxylic acid, a key intermediate for generating diverse chemical libraries. We will explore how modifications at the 3- and 6-positions influence biological activity, supported by experimental data and detailed protocols.
The Strategic Importance of the 3-Formyl and 6-Carboxylic Acid Groups
The 3-formyl and 6-carboxylic acid functionalities on the 1H-indazole ring serve as versatile synthetic handles for generating a library of analogs. The aldehyde at the 3-position is amenable to a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines, oximes, and hydrazones.[3][4][5][6] These reactions allow for the introduction of a wide array of substituents, enabling the exploration of different chemical spaces and interactions with biological targets. Similarly, the carboxylic acid at the 6-position can be readily converted into esters and amides, providing another avenue for modifying the molecule's physicochemical properties and target engagement.[1][2]
Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition
Modifications at the 6-Position: The Role of the Carboxamide
Numerous studies have highlighted the importance of the carboxamide group at the 6-position for potent kinase inhibition. The nature of the amine coupled to the carboxylic acid can significantly impact potency and selectivity.
| Compound ID | R (Amide Substituent) | Target Kinase | IC50 (nM) | Key SAR Observations |
| A-1 | Phenyl | PAK1 | >1000 | The unsubstituted phenyl group shows weak activity. |
| A-2 | 4-Pyridyl | PAK1 | 58.6 | Introduction of a nitrogen atom in the phenyl ring improves potency. |
| A-3 | 4-(Piperidin-1-yl)phenyl | PAK1 | 9.8 | The addition of a basic piperidine moiety significantly enhances inhibitory activity, likely through interactions with the solvent-exposed region of the kinase.[7][8] |
These findings suggest that for kinase inhibition, the 6-carboxamide moiety often interacts with the solvent-accessible region of the ATP-binding pocket. Therefore, introducing polar, basic, or hydrogen-bond-donating/accepting groups on the amide substituent can lead to a significant increase in potency.
Modifications at the 3-Position: Exploring Diverse Functionalities
The 3-formyl group serves as a gateway to a variety of functional groups, each with the potential to form distinct interactions with a biological target.
1. Oximes and Hydrazones: The condensation of the 3-formyl group with hydroxylamines or hydrazines yields oximes and hydrazones, respectively. These derivatives introduce additional hydrogen-bonding capabilities and can be further substituted to probe the binding pocket. Studies on related heterocyclic aldehydes have shown that such modifications can lead to potent enzyme inhibitors.[3][6]
2. Reductive Amination Products: Reductive amination of the 3-formyl group with a diverse range of primary and secondary amines allows for the introduction of various alkyl and aryl substituents. This modification can influence the compound's lipophilicity, steric bulk, and ability to form specific interactions with the target protein.
3. Heterocyclic Analogs: The 3-formyl group can be utilized as a precursor for the synthesis of various heterocyclic rings, such as pyrimidines or imidazoles, fused or attached to the indazole core. This strategy can lead to novel scaffolds with unique binding modes and improved pharmacological properties.
Experimental Protocols
General Procedure for the Synthesis of 1H-Indazole-3-carboxamides
A common method for the synthesis of 1H-indazole-3-carboxamides involves the coupling of the corresponding carboxylic acid with a desired amine using a coupling agent.[2]
Step 1: Activation of the Carboxylic Acid To a solution of 1H-indazole-6-carboxylic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF), a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents) are added. The mixture is stirred at room temperature for 30 minutes to generate the activated ester.[1]
Step 2: Amide Bond Formation The desired amine (1.2 equivalents) is then added to the reaction mixture, and stirring is continued at room temperature for 2-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1H-indazole-6-carboxamide.
General Procedure for the Synthesis of Hydrazones from this compound
The synthesis of hydrazones from the 3-formyl derivative is a straightforward condensation reaction.[3][6]
Step 1: Reaction Setup A solution of this compound (1 equivalent) in a suitable solvent like ethanol or methanol is prepared. To this solution, the desired hydrazine or hydrazide (1.1 equivalents) is added, often with a catalytic amount of acid (e.g., a few drops of acetic acid).
Step 2: Reaction and Product Isolation The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by TLC. In many cases, the hydrazone product precipitates out of the reaction mixture upon cooling and can be isolated by filtration.
Step 3: Purification If necessary, the isolated solid can be further purified by recrystallization from a suitable solvent to yield the pure hydrazone derivative.
Visualizing the Synthesis and SAR
Diagram 1: General Synthetic Scheme for this compound Analogs
Caption: Synthetic pathways for analog generation.
Diagram 2: Key Structure-Activity Relationships for Kinase Inhibition
Caption: Summary of key SAR points for kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The available data, synthesized from studies on related indazole analogs, underscores the critical role of substitutions at both the 3- and 6-positions in determining biological activity.
Future research should focus on the systematic exploration of a diverse range of functionalities at both positions, starting from the 3-formyl-6-carboxylic acid core. A comprehensive library of analogs, including oximes, hydrazones, reductive amination products at the 3-position, and a wide array of amides and esters at the 6-position, should be synthesized and screened against a panel of relevant biological targets. Such a systematic approach will undoubtedly provide a clearer and more detailed understanding of the SAR for this versatile scaffold and pave the way for the discovery of novel drug candidates.
References
- 1. jocpr.com [jocpr.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 3-Formyl-1H-indazole-6-carboxylic Acid
Introduction: The Imperative of Purity in Medicinal Chemistry
In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Indazole derivatives are a prominent scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The subject of this guide, 3-Formyl-1H-indazole-6-carboxylic acid (MW: 190.16 g/mol , Formula: C₉H₆N₂O₃), is a key intermediate whose purity directly influences the quality of the final API.[4][5][6] Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[7][8]
This guide provides a multi-faceted strategy for assessing the purity of synthesized this compound. We will move beyond simple percentage values, delving into a holistic approach that combines orthogonal analytical techniques to build a comprehensive purity profile. This document is designed for researchers, medicinal chemists, and quality control scientists who require a robust, self-validating system for purity determination.
Overall Purity Assessment Workflow
A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are used to provide a comprehensive view. This minimizes the risk of co-eluting impurities or undetected compounds. The following workflow illustrates a logical progression from initial screening to final confirmation.
Caption: Orthogonal workflow for purity assessment.
Part 1: Quantitative Purity via High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for small molecules in the pharmaceutical industry.[8][9][10] Its strength lies in its ability to separate the main compound from its impurities and provide a quantitative measure of purity based on peak area percentage.
Causality Behind the Method
We employ Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The separation is driven by hydrophobic interactions. This compound, with its aromatic rings, is sufficiently nonpolar to be retained on a C18 column, while impurities with different polarities will elute at different times. A UV detector is chosen because the indazole core contains a strong chromophore, ensuring high sensitivity.
Experimental Protocol: RP-HPLC
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column : C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase :
-
Solvent A: 0.1% Formic Acid in Water. The acid is critical for protonating the carboxylic acid and nitrogen heterocycles, ensuring sharp, symmetrical peaks.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution : A gradient is used to ensure that both polar and nonpolar impurities are eluted and resolved from the main peak.
Time (min) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection : UV at 254 nm.
-
Sample Preparation : Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Injection Volume : 5 µL.
Data Interpretation
The purity is calculated using the area percent method from the resulting chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
An acceptable batch for research purposes typically demonstrates a purity of ≥98%. Any peak representing >0.1% of the total area should be investigated for its identity.
Part 2: Impurity Identification with Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV quantifies impurities, it does not identify them. LC-MS is the technique of choice for this purpose, coupling the separation power of HPLC with the mass-resolving power of mass spectrometry to determine the molecular weights of impurities.[7][10][11]
Causality Behind the Method
By interfacing the HPLC method described above with a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) for each eluting peak. This allows us to propose structures for impurities, which are often process-related (e.g., starting materials, reagents) or degradation products. An electrospray ionization (ESI) source is ideal as it is a soft ionization technique suitable for polar, medium molecular weight compounds like our target molecule.
Caption: Simplified LC-MS workflow for impurity analysis.
Experimental Protocol: LC-MS
-
LC System : Use the same HPLC method as described in Part 1. The eluent is directed to the MS source post-UV detection.
-
Mass Spectrometer : A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements.
-
Ionization Source : Electrospray Ionization (ESI), operated in both positive and negative modes.
-
Positive Mode [M+H]⁺: Expected m/z = 191.0451
-
Negative Mode [M-H]⁻: Expected m/z = 189.0306
-
-
Scan Range : m/z 50 - 500. This range is sufficient to cover potential starting materials, dimers, or simple adducts.
-
Data Analysis : Correlate each impurity peak in the UV chromatogram with its corresponding mass spectrum to obtain its molecular weight.
Hypothetical Data Summary
| Retention Time (min) | Area % | Observed m/z [M+H]⁺ | Plausible Identity |
| 8.5 | 0.45 | 163.0502 | Starting Material (e.g., 1H-Indazole-6-carboxylic acid)[12] |
| 12.1 | 99.2 | 191.0455 | This compound |
| 15.3 | 0.35 | 207.0401 | Oxidized impurity (+16 Da) |
Part 3: Orthogonal Confirmation of Structure and Purity
To ensure the integrity of the data, orthogonal methods that do not rely on chromatographic separation are essential. Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis serve as powerful confirmatory techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information and can detect impurities that may not have a UV chromophore or might co-elute with the main peak in HPLC.[10] It is a powerful tool for both structural confirmation and purity assessment.
-
Instrumentation : 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the carboxylic acid and to allow observation of the exchangeable N-H and O-H protons.
-
Acquisition :
-
¹H NMR : Acquire a standard proton spectrum. The aldehyde proton (CHO) is expected around 10 ppm, aromatic protons between 7-9 ppm, and the acidic protons (NH and COOH) will be broad signals, likely >13 ppm.[13]
-
¹³C NMR : Acquire a proton-decoupled carbon spectrum. Key signals include the carboxyl carbon (~167 ppm), the aldehyde carbon (~187 ppm), and aromatic carbons (100-150 ppm).[13][14]
-
-
Structural Confirmation : The observed chemical shifts, coupling constants, and integrations in the ¹H NMR spectrum must be consistent with the structure of this compound. The ¹³C spectrum should show the correct number of signals (9 distinct carbons).
-
Purity Assessment : The absence of significant unassignable peaks is a strong indicator of high purity. The presence of residual solvents (e.g., ethyl acetate, hexane) can also be easily quantified by integrating their signals relative to a known proton signal of the analyte.
B. Elemental Analysis
Elemental analysis provides a fundamental measure of purity by determining the mass percentages of carbon, hydrogen, and nitrogen in the compound.[15][16][17] The experimental results are compared against the theoretical values calculated from the molecular formula (C₉H₆N₂O₃).
This technique relies on the complete combustion of the sample, converting all elements into simple gases (CO₂, H₂O, N₂) which are then quantified.[16][17] A significant deviation from the theoretical values indicates the presence of impurities, such as inorganic salts or residual solvents, which would alter the elemental ratios. For organic compounds, an accepted deviation is typically within ±0.4%.[18]
-
Instrumentation : A dedicated CHN elemental analyzer.
-
Sample Preparation : Accurately weigh ~2 mg of the thoroughly dried sample into a tin capsule. The sample must be free of solvent and water to ensure accurate results.
-
Analysis : The sample is combusted at high temperature (~900-1000 °C) in a stream of oxygen. The resulting gases are separated and measured by thermal conductivity detectors.
| Element | Theoretical % for C₉H₆N₂O₃ | Experimental Result (Batch 123) | Deviation |
| Carbon (C) | 56.85 | 56.75 | -0.10 |
| Hydrogen (H) | 3.18 | 3.21 | +0.03 |
| Nitrogen (N) | 14.73 | 14.68 | -0.05 |
The close correlation between the theoretical and experimental values in this example provides strong evidence of the compound's high purity and correct elemental composition.
Comparative Analysis of Purity Assessment Techniques
| Technique | Primary Use | Information Provided | Pros | Cons |
| HPLC-UV | Quantification | Purity (Area %), Retention Time | Robust, reproducible, quantitative, high throughput | Requires a chromophore, risk of co-elution |
| LC-MS | Identification | Molecular Weight of impurities | Highly sensitive, provides structural clues | Less quantitative than UV, complex instrumentation |
| NMR | Structure Confirmation | Unambiguous structure, detects non-chromophoric impurities | Provides detailed structural data, good for solvent analysis | Lower sensitivity than HPLC, requires more sample |
| Elemental Analysis | Compositional Purity | Elemental composition (%C, H, N) | Confirms correct formula, detects inorganic impurities | Does not distinguish between isomers, requires pure sample |
Conclusion
Assessing the purity of a synthesized intermediate like this compound is a critical step that demands a rigorous, multi-technique approach. Relying on a single method, such as HPLC, provides an incomplete picture. By strategically combining quantitative chromatography (HPLC), impurity identification (LC-MS), structural verification (NMR), and fundamental compositional analysis (Elemental Analysis), we create a self-validating system. This orthogonal workflow ensures that a released batch is not only of high percentage purity but is also structurally correct and free from significant, unidentified impurities, thereby upholding the principles of scientific integrity and paving the way for successful drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - [sigmaaldrich.com]
- 5. PubChemLite - 6-formyl-1h-indazole-3-carboxylic acid (C9H6N2O3) [pubchemlite.lcsb.uni.lu]
- 6. 1H-Indazole-6-carboxylic acid, 3-forMyl- - CAS:319474-35-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. sartorius.com [sartorius.com]
- 12. 704-91-6|1H-Indazole-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 13. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. azom.com [azom.com]
- 16. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 17. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 18. Elemental analysis - Wikipedia [en.wikipedia.org]
The Pursuit of Specificity: A Comparative Guide to Identifying Biological Targets for 3-Formyl-1H-indazole-6-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical milestone in this journey is the identification of the molecule's biological target. This guide provides an in-depth, technical comparison of methodologies for identifying the biological targets of 3-Formyl-1H-indazole-6-carboxylic acid and its derivatives. While this specific scaffold has not yet been extensively characterized in publicly available literature, the broader indazole class of compounds has shown a remarkable diversity of biological activities, from anticancer to anti-inflammatory effects.[1][2][3] This guide will, therefore, leverage known targets of structurally related indazole derivatives to present a robust framework for target identification and validation, offering field-proven insights and actionable protocols.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
The indazole ring system, a fusion of benzene and pyrazole rings, is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets with high affinity and specificity.[1] Modifications at various positions on the indazole ring can dramatically alter the compound's pharmacological profile. For instance, derivatives of indazole-6-carboxylic acid have been explored as agonists for G-protein coupled receptor 120 (GPR120), a target for type 2 diabetes.[4] In contrast, indazole-3-carboxamide derivatives have been identified as potent blockers of calcium-release activated calcium (CRAC) channels, which are implicated in inflammatory and autoimmune diseases.[5] Furthermore, other indazole derivatives have been shown to target a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Extracellular signal-regulated kinases (ERK1/2), and Bcr-Abl.[1]
Given this precedent, we can hypothesize that this compound derivatives may also interact with key signaling proteins. The presence of the electron-withdrawing formyl group at the 3-position and the carboxylic acid at the 6-position suggests potential for specific hydrogen bonding and other interactions within a protein's binding pocket.
A Comparative Overview of Target Identification Strategies
The process of identifying a small molecule's direct biological target(s) is a crucial step in understanding its mechanism of action and potential therapeutic applications. Broadly, these strategies can be categorized into two main approaches: affinity-based methods and label-free methods.
| Strategy | Principle | Advantages | Disadvantages |
| Affinity-Based Methods | Utilizes a modified version of the small molecule (probe) to "pull down" its binding partners from a complex biological sample. | Direct identification of binding partners; can be highly specific. | Modification of the small molecule may alter its binding properties; potential for non-specific binding. |
| Label-Free Methods | Employs the unmodified small molecule to observe its effect on protein stability or cellular phenotype. | Uses the native compound, avoiding potential artifacts from chemical modifications; can identify targets in a more physiological context. | Indirect method that requires subsequent validation; may not be suitable for all targets. |
Below, we delve into the experimental workflows for two powerful techniques representing each category: Biotin-Tagged Affinity Pull-Down and Drug Affinity Responsive Target Stability (DARTS).
Experimental Workflows for Target Identification
Affinity-Based Approach: Biotin-Tagged Pull-Down and Mass Spectrometry
This method relies on chemically modifying the this compound with a biotin tag. This "bait" molecule is then used to capture its interacting proteins ("prey") from a cell lysate.
Caption: Workflow for Biotin-Tagged Affinity Pull-Down.
Detailed Protocol:
-
Probe Synthesis:
-
Synthesize a derivative of this compound with a linker arm attached to a position that does not interfere with its biological activity. This often requires prior structure-activity relationship (SAR) studies.
-
Conjugate the linker to biotin via a stable covalent bond.
-
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a cancer cell line for which an indazole derivative has shown anti-proliferative activity) to a sufficient density.
-
Lyse the cells using a mild detergent-based buffer to maintain protein integrity.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Target Capture:
-
Incubate the biotinylated indazole probe with the cell lysate to allow for the formation of probe-target protein complexes.
-
Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins to the beads.
-
Perform a series of washes with buffers of increasing stringency to remove proteins that are non-specifically bound to the beads or the probe.
-
-
Elution and Identification:
-
Elute the specifically bound proteins from the beads using a competitive biotin solution or a denaturing buffer.
-
Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Excise protein bands of interest, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Label-Free Approach: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a powerful label-free method that leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.
Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).
Detailed Protocol:
-
Cell Lysate Preparation:
-
Prepare a native cell lysate as described in the affinity-based protocol.
-
-
Drug Incubation:
-
Divide the lysate into two aliquots: a treatment group and a control group.
-
Incubate the treatment group with the this compound derivative at a concentration known to elicit a biological response.
-
Incubate the control group with the vehicle (e.g., DMSO) used to dissolve the compound.
-
-
Limited Proteolysis:
-
Add a broad-spectrum protease, such as pronase or thermolysin, to both the treatment and control lysates. The concentration of the protease and the incubation time should be optimized to achieve partial digestion of the total proteome.
-
-
Analysis:
-
Stop the proteolytic reaction by adding a protease inhibitor cocktail and a denaturing loading buffer.
-
Separate the protein fragments by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or silver staining.
-
Compare the banding patterns of the treated and control lanes. Proteins that are stabilized by binding to the indazole derivative will be more resistant to proteolysis and will appear as more intense bands in the treated lane compared to the control lane.
-
-
Target Identification:
-
Excise the protein bands that show protection from proteolysis and identify them using mass spectrometry as described previously.
-
Target Validation: Confirming the Interaction
Once putative targets have been identified, it is crucial to validate the interaction and its biological relevance. A multi-pronged approach is recommended.
| Validation Method | Description |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein in the presence of the ligand in intact cells or cell lysates. |
| Surface Plasmon Resonance (SPR) | A label-free technique to quantify the binding affinity and kinetics between the small molecule and the purified target protein. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the small molecule to the target protein, providing thermodynamic parameters of the interaction. |
| Genetic Approaches (e.g., CRISPR/Cas9, siRNA) | Knockdown or knockout of the identified target gene should abolish or reduce the biological effect of the indazole derivative. |
| Enzymatic or Cellular Assays | If the identified target is an enzyme or a receptor, its activity should be modulated by the indazole derivative in a dose-dependent manner. |
Conclusion
The identification of biological targets for novel small molecules like this compound derivatives is a cornerstone of modern drug discovery. While direct targets for this specific scaffold await discovery, the rich pharmacology of the broader indazole family provides a fertile ground for hypothesis-driven research. By employing a combination of affinity-based and label-free target identification methods, followed by rigorous validation, researchers can elucidate the mechanism of action of these promising compounds and unlock their full therapeutic potential. This guide provides a comprehensive framework and detailed protocols to empower scientists in this critical endeavor.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Indazole-6-Carboxylic Acids for Medicinal Chemistry
Introduction: The Significance of Indazole-6-Carboxylic Acids in Drug Discovery
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] Specifically, indazole-6-carboxylic acid serves as a crucial building block for the synthesis of complex pharmaceutical agents. The carboxylic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. Given its importance, the development of efficient, scalable, and versatile synthetic routes to indazole-6-carboxylic acid is of paramount interest to researchers in drug development.
This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of indazole-6-carboxylic acids. We will delve into the classical approach involving diazotization, a modern palladium-catalyzed carbonylation method, and a route based on the cyclization of substituted hydrazones. Each method will be evaluated based on its efficiency, substrate scope, and practicality, supported by detailed experimental protocols and mechanistic insights.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reactions | Typical Overall Yield | Advantages | Limitations |
| Route 1: Classical Diazotization | 3-Amino-4-methylbenzoic acid | Diazotization, Cyclization, Oxidation | Moderate | Inexpensive starting materials, well-established chemistry. | Use of potentially hazardous reagents (nitrites), moderate yields, multi-step process. |
| Route 2: Palladium-Catalyzed Carbonylation | 6-Bromo-3-methyl-1H-indazole | Palladium-catalyzed carbonylation, Hydrolysis | Good to Excellent | High yields, excellent functional group tolerance, suitable for late-stage functionalization. | Requires a pre-functionalized indazole, use of a toxic gas (CO), expensive catalyst. |
| Route 3: Hydrazone Cyclization | 4-Methyl-3-nitrobenzaldehyde | Hydrazone formation, Reductive cyclization, Oxidation | Moderate to Good | Avoids diazotization, potential for one-pot procedures. | May require optimization of reduction and cyclization conditions, potential for side reactions. |
Route 1: The Classical Approach via Diazotization
The synthesis of indazoles via the diazotization of aminobenzoic acids is a long-standing and well-documented method.[1][3] This route typically involves the conversion of an amino group to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. The synthesis of 1H-indazole-6-carboxylic acid can be envisioned from 3-amino-4-methylbenzoic acid, followed by oxidation of the methyl group.
Causality Behind Experimental Choices
The choice of acidic conditions (e.g., hydrochloric acid) is crucial for the in situ formation of nitrous acid from sodium nitrite, which is the key reagent for diazotization. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. The subsequent cyclization is often promoted by heating. The final oxidation step to convert the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate.
Experimental Protocol: Synthesis of 1H-Indazole-6-carboxylic acid via Diazotization
Step 1: Synthesis of 6-Methyl-1H-indazole
-
Dissolve 3-amino-4-methylbenzoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Slowly raise the temperature to promote cyclization, monitoring the reaction by TLC.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 6-methyl-1H-indazole.
Step 2: Oxidation to 1H-Indazole-6-carboxylic acid
-
Dissolve 6-methyl-1H-indazole in a mixture of water and a suitable co-solvent.
-
Slowly add potassium permanganate in portions, maintaining the reaction temperature.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Acidify the filtrate to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 1H-indazole-6-carboxylic acid.[4]
Workflow Diagram
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 4. 1H-吲唑-6-羧酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for 3-Formyl-1H-indazole-6-carboxylic acid
An In-Depth Guide to Safe Handling, Operational Protocols, and Disposal
As a novel heterocyclic compound, 3-Formyl-1H-indazole-6-carboxylic acid presents a unique set of handling requirements for researchers in drug development and chemical synthesis. While comprehensive toxicological data may be limited, its chemical structure—incorporating an indazole ring, an aldehyde, and a carboxylic acid—necessitates a robust safety protocol. This guide provides a detailed framework for the safe handling of this compound, emphasizing the causality behind each personal protective equipment (PPE) recommendation and outlining procedural steps for laboratory operations and disposal.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of laboratory safety.[1][2] The known hazards associated with this compound and its structural analogues are summarized below. This information is primarily derived from Safety Data Sheets (SDS) for similar indazole and carboxylic acid compounds.
Summary of Known and Inferred Hazards:
| Hazard Classification | Description | Rationale and Source |
| Acute Oral Toxicity | Harmful if swallowed. | Based on SDS for analogous compounds like 1H-Indazole-6-carboxylic acid.[3] |
| Skin Corrosion/Irritation | Causes skin irritation. | The carboxylic acid and aldehyde functional groups can be irritating to the skin upon direct contact.[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Compounds with acidic and aldehydic properties can cause significant irritation or damage to the eyes.[3][4] |
| Respiratory Irritation | May cause respiratory irritation. | Fine powders of organic compounds can be irritating to the respiratory tract if inhaled.[3][5] |
Given these potential hazards, a multi-layered PPE approach is essential to minimize exposure through all potential routes: dermal contact, inhalation, and ocular contact.
Core Personal Protective Equipment (PPE) Protocol
The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect against chemical hazards.[6] The following PPE is required when handling this compound.
-
Mandatory: ANSI Z87-marked chemical splash goggles are the minimum requirement.[7]
-
Recommended for High-Risk Operations: A full-face shield worn over chemical splash goggles is necessary during procedures with a high splash potential, such as when transferring large volumes of solutions or reacting the compound under vigorous conditions.[7][8]
-
Rationale: The face shield provides an additional barrier of protection for the entire face from splashes of potentially corrosive or irritating substances.[8]
-
-
Mandatory: Chemical-resistant nitrile gloves.
-
Protocol for Glove Use:
-
Inspect gloves for any signs of degradation or punctures before each use.[3]
-
For prolonged operations or when handling larger quantities, consider double-gloving for an added layer of protection.[7]
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
Dispose of contaminated gloves in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
-
Mandatory: A long-sleeved laboratory coat.
-
Additional Requirements: Long pants and closed-toe shoes are minimum requirements for working in any laboratory with chemical hazards.[7][8]
-
Situational Requirement: A NIOSH-approved respirator is necessary when engineering controls, such as a fume hood, are not sufficient to control airborne concentrations of the compound, especially when handling the powder outside of a contained system.[6][8]
Safe Handling and Operational Workflow
Adherence to a structured workflow is critical for minimizing exposure and ensuring reproducible results. The following diagram outlines the key steps for handling this compound, from preparation to reaction quenching.
Caption: Workflow for Handling this compound.
Step-by-Step Protocol:
-
Preparation: Before entering the laboratory, ensure you are wearing long pants and closed-toe shoes. Upon entry, don your lab coat, chemical splash goggles, and nitrile gloves.
-
Weighing: Conduct all weighing operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Dissolution and Reaction: All manipulations, including dissolving the compound and setting up the reaction, must be performed inside a certified chemical fume hood.[1]
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
-
Work-up: Once the reaction is complete, quench it carefully according to your established protocol, still within the fume hood.
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Spill: For a small spill, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound, including contaminated PPE and reaction byproducts, must be treated as hazardous waste.
-
Waste Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's disposal guidelines.
-
Labeling and Storage: Label the waste container with "Hazardous Waste" and the full chemical name. Store the container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management provider, in accordance with EPA and local regulations.[9][10]
By adhering to these stringent PPE and handling protocols, researchers can safely work with this compound, protecting themselves and their environment while advancing their scientific objectives.
References
- 1. labequipmentdirect.com [labequipmentdirect.com]
- 2. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. clarionsafety.com [clarionsafety.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. wku.edu [wku.edu]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
